molecular formula C16H14O4 B14151062 Cepacin A CAS No. 91682-95-0

Cepacin A

Cat. No.: B14151062
CAS No.: 91682-95-0
M. Wt: 270.28 g/mol
InChI Key: JEIZSZALEPNPQG-PKNBQFBNSA-N
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Description

2(5H)-Furanone, 5-(3-(3-(1,2-heptadiene-4,6-diynyl)oxiranyl)-3-hydroxy-1-propenyl)dihydro- has been reported in Burkholderia cepacia with data available.
isolated from fermentation broth of Pseudomonas (Burkholderia) cepacia;  structure in first source

Properties

CAS No.

91682-95-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

5-[(1E)-3-hydroxy-4-oxododeca-1,6,7-trien-9,11-diynyl]oxolan-2-one

InChI

InChI=1S/C16H14O4/c1-2-3-4-5-6-7-8-14(17)15(18)11-9-13-10-12-16(19)20-13/h1,5,7,9,11,13,15,18H,8,10,12H2/b11-9+

InChI Key

JEIZSZALEPNPQG-PKNBQFBNSA-N

Isomeric SMILES

C#CC#CC=C=CCC(=O)C(/C=C/C1CCC(=O)O1)O

Canonical SMILES

C#CC#CC=C=CCC(=O)C(C=CC1CCC(=O)O1)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Biological Activity of Cepacin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepacin A, a potent polyyne antibiotic, has garnered significant interest for its notable antimicrobial properties, particularly against Gram-positive bacteria, and its potential applications in agricultural biocontrol. This technical guide provides a comprehensive overview of the origin, discovery, and biological characteristics of this compound. It details the producing microorganisms, isolation and purification protocols, chemical structure, and known antimicrobial activities. While the precise molecular mechanism of action is yet to be fully elucidated, this paper summarizes the current understanding and presents a putative signaling pathway based on the activity of related polyyne compounds. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Origin and Discovery

Producing Microorganism

This compound was first isolated from the fermentation broth of a soil bacterium initially identified as Pseudomonas cepacia strain SC 11,783.[1][2] This strain was originally isolated from a soil sample collected in New Jersey.[3] Subsequent taxonomic reclassification has placed the producing organism within the Burkholderia genus, with strains like Burkholderia diffusa (formerly P. cepacia ATCC 39356) and Burkholderia ambifaria also identified as producers of this compound.[3] The discovery of this compound production in B. ambifaria was a result of genome mining studies aimed at identifying biosynthetic gene clusters responsible for the biocontrol properties of these bacteria.[4][5]

Historical Context of the Discovery

The discovery of Cepacins A and B was first reported in 1984.[1][2] These compounds were identified as novel acetylenic antibiotics with significant activity against staphylococci.[1][2] The initial research laid the groundwork for understanding their chemical nature and antimicrobial spectrum. More recently, the role of this compound in the biopesticidal activity of Burkholderia ambifaria has been a key area of investigation, particularly its effectiveness in protecting crops from damping-off disease caused by the oomycete Pythium ultimum.[4][5]

Chemical Structure and Properties

This compound is classified as a polyyne antibiotic, a class of compounds characterized by the presence of multiple alternating carbon-carbon single and triple bonds.[6] Its chemical structure was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).[2]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₈O₄
Molecular Weight274.31 g/mol
Chemical ClassPolyyne
Key Functional Groupsγ-lactone, conjugated diacetylene, epoxide

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. It is particularly effective against Staphylococcus species. Its activity against Gram-negative bacteria and fungi is generally considered to be weaker.

Table 2: Antimicrobial Activity of this compound (MIC values)

OrganismMIC (µg/mL)
Staphylococcus aureus0.2
Streptococcus spp.50
Gram-negative organisms6.3 - >50

Data sourced from Parker et al., 1984.[1][2]

Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, based on the known mechanisms of other polyyne antibiotics, a putative mode of action can be proposed. Polyyne antibiotics are known to interact with and disrupt the integrity of cell membranes. This disruption can lead to leakage of essential cellular components and ultimately cell death. The conjugated triple bond system of polyynes is thought to play a crucial role in their interaction with the lipid bilayer of the cell membrane.

It is hypothesized that this compound may insert into the bacterial cell membrane, leading to the formation of pores or channels. This would disrupt the membrane potential and the electrochemical gradients essential for cellular processes such as ATP synthesis and nutrient transport. The resulting loss of cellular homeostasis would inhibit growth and lead to cell lysis.

// Nodes CepacinA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CellMembrane [label="Bacterial Cell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MembraneDisruption [label="Membrane Disruption\n(Pore Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IonLeakage [label="Leakage of Ions\n(K+, H+)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MetaboliteLeakage [label="Leakage of Metabolites\n(ATP, Amino Acids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LossOfPotential [label="Loss of Membrane Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InhibitionOfProcesses [label="Inhibition of Cellular Processes\n(ATP Synthesis, Transport)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CepacinA -> CellMembrane [label="Interacts with"]; CellMembrane -> MembraneDisruption [label="Leads to"]; MembraneDisruption -> IonLeakage; MembraneDisruption -> MetaboliteLeakage; IonLeakage -> LossOfPotential; MetaboliteLeakage -> InhibitionOfProcesses; LossOfPotential -> InhibitionOfProcesses; InhibitionOfProcesses -> CellDeath; } .dot

Caption: Putative signaling pathway for the antimicrobial action of this compound.

Experimental Protocols

Fermentation of Producing Microorganism

The following protocol is adapted from the patent describing the production of Cepacins.

  • Culture Maintenance: The producing strain, Pseudomonas cepacia SC 11,783 (ATCC 39356), is maintained on a suitable agar medium.

  • Seed Culture: A loopful of the culture is inoculated into a flask containing a seed medium and incubated at 25-30°C for 24-48 hours on a rotary shaker.

  • Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing a suitable production medium. The fermentation is carried out at 25-30°C with aeration and agitation for 48-96 hours.

// Nodes StockCulture [label="Stock Culture\n(Agar Plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SeedFlask [label="Seed Culture\n(Flask)", fillcolor="#FBBC05", fontcolor="#202124"]; ProductionFermenter [label="Production Fermentation\n(Fermenter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvested Broth", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges StockCulture -> SeedFlask [label="Inoculation"]; SeedFlask -> ProductionFermenter [label="Inoculation"]; ProductionFermenter -> Harvest [label="Incubation"]; } .dot

Caption: A simplified workflow for the fermentation of the this compound producing microorganism.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth.

  • Extraction: The fermentation broth is centrifuged to remove the microbial cells. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate or chloroform.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to chromatographic separation. This may involve multiple steps, such as:

    • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate different components.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Characterization: The purified this compound is characterized using spectroscopic methods like Mass Spectrometry and NMR to confirm its identity and purity.

// Nodes FermentationBroth [label="Fermentation Broth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellPellet [label="Cell Pellet (discarded)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SolventExtraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; OrganicExtract [label="Organic Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Concentration\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SilicaGel [label="Silica Gel Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Fractions [label="Fractions containing this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepHPLC [label="Preparative HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; PureCepacinA [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Spectroscopic Characterization\n(MS, NMR)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges FermentationBroth -> Centrifugation; Centrifugation -> Supernatant; Centrifugation -> CellPellet; Supernatant -> SolventExtraction; SolventExtraction -> OrganicExtract; OrganicExtract -> Concentration; Concentration -> CrudeExtract; CrudeExtract -> SilicaGel; SilicaGel -> Fractions; Fractions -> PrepHPLC; PrepHPLC -> PureCepacinA; PureCepacinA -> Characterization; } .dot

Caption: A detailed workflow for the isolation and purification of this compound.

Future Perspectives

This compound continues to be a molecule of interest for both pharmaceutical and agricultural applications. Further research is warranted to fully elucidate its molecular mechanism of action, which could pave the way for the development of new antimicrobial agents with novel targets. Structure-activity relationship (SAR) studies could also be beneficial in designing more potent and selective analogs of this compound. In the agricultural sector, optimizing the production and formulation of this compound could lead to the development of effective and environmentally friendly biocontrol agents.

Conclusion

This compound is a fascinating polyyne antibiotic with a rich history of discovery and a promising future. Its potent antimicrobial activity, particularly against Gram-positive pathogens, and its role in plant protection make it a valuable subject for continued research. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its microbial origins to its biological activities and the experimental protocols used in its study. It is hoped that this information will serve as a valuable resource for scientists and researchers working in the fields of drug discovery, natural products, and agricultural biotechnology.

References

A Technical Guide to Cepacin A Production by Burkholderia ambifaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burkholderia ambifaria, a member of the Burkholderia cepacia complex, is a bacterium with notable biocontrol properties, largely attributed to its production of a variety of secondary metabolites. Among these, Cepacin A, a polyketide-derived compound, has demonstrated significant antifungal activity, particularly against the plant pathogen Pythium ultimum, the causative agent of damping-off disease. This technical guide provides an in-depth overview of the core aspects of this compound production by B. ambifaria, including the producing organism, biosynthesis, regulatory mechanisms, and detailed experimental protocols for its cultivation, extraction, and analysis. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

The Producing Organism: Burkholderia ambifaria

Burkholderia ambifaria is a Gram-negative, motile, rod-shaped bacterium found in diverse environments, including soil and the rhizosphere of plants. While some members of the Burkholderia cepacia complex are opportunistic pathogens, B. ambifaria is more commonly associated with beneficial plant-microbe interactions.[1][2] Its ability to produce a wide array of antimicrobial compounds makes it a promising candidate for the development of biopesticides and novel therapeutic agents.[3][4]

Key Characteristics of Burkholderia ambifaria:

CharacteristicDescription
Gram Stain Negative
Morphology Rod-shaped
Motility Motile
Environment Soil, Rhizosphere
Key Metabolites This compound, Pyrrolnitrin, Burkholdines, Enacyloxins

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the decarboxylative condensation of acetyl-CoA and malonyl-CoA or their derivatives. The biosynthesis of this compound in B. ambifaria is orchestrated by a dedicated biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The this compound BGC has been identified in several strains of B. ambifaria, including the well-studied strain BCC0191.[3] The cluster is typically located on the second of the three replicons that constitute the Burkholderia genome.[3] The BGC contains genes encoding for the core polyketide synthase (PKS) enzymes, as well as tailoring enzymes responsible for modifications to the polyketide backbone to yield the final this compound structure.

// Nodes AcetylCoA [label="Acetyl-CoA"]; MalonylCoA [label="Malonyl-CoA"]; PKS [label="Polyketide Synthase (PKS)\n(Cepacin BGC Encoded)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide_Intermediate [label="Polyketide Intermediate"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(e.g., oxidoreductases, transferases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CepacinA [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> PKS; MalonylCoA -> PKS; PKS -> Polyketide_Intermediate [label="Chain Elongation"]; Polyketide_Intermediate -> Tailoring_Enzymes; Tailoring_Enzymes -> CepacinA [label="Modifications"]; } dot

Figure 1: Overview of the general biosynthetic pathway for this compound.

Regulation of this compound Production: Quorum Sensing

The production of this compound in Burkholderia ambifaria is, in part, regulated by a cell-density dependent mechanism known as quorum sensing (QS). The primary QS system involved is the CepI/CepR system, which is a homolog of the well-characterized LuxI/LuxR system.

The CepI/CepR Quorum Sensing Cascade

The CepI/CepR system relies on the production and detection of N-acyl-homoserine lactone (AHL) signaling molecules. The general mechanism is as follows:

  • CepI Synthase: The CepI protein synthesizes N-octanoyl-homoserine lactone (C8-HSL) as the primary autoinducer molecule.[5]

  • Accumulation of C8-HSL: As the bacterial population density increases, the extracellular concentration of C8-HSL rises.

  • CepR Receptor/Regulator: Once a threshold concentration is reached, C8-HSL diffuses back into the cells and binds to the CepR protein, a transcriptional regulator.

  • Activation of Gene Expression: The C8-HSL/CepR complex then binds to specific DNA sequences, known as "lux boxes" or "cep boxes," located in the promoter regions of target genes.[6][7][8][9][10][11] This binding event activates the transcription of these genes, including the this compound biosynthetic gene cluster.

// Nodes outside the cell C8_HSL_out [label="C8-HSL (extracellular)"];

// Edges for diffusion C8_HSL_in -> C8_HSL_out [label="Diffusion out"]; C8_HSL_out -> C8_HSL_in [label="Diffusion in\n(at high cell density)"]; } dot

Figure 2: The CepI/CepR quorum sensing circuit regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the cultivation of B. ambifaria, and the extraction and analysis of this compound.

Cultivation of Burkholderia ambifaria for this compound Production

Medium: Basal Salts Medium with Glycerol (BSM-G) is a suitable medium for the production of this compound.[12]

Composition of Basal Salts Medium (BSM) (per liter): [13][14]

ComponentAmount
NaCl3.62 g
K₂HPO₄0.26 g
(NH₄)Cl0.08 g
NaNO₃0.85 g
Na₂SO₄0.05 g
Trace Element Solution1.00 ml
Vitamin Solution10.00 ml
Na-DL-lactate1.12 g
Yeast Extract0.20 g
NaHCO₃ (8% solution)52.50 ml
Distilled Waterto 936.50 ml

For BSM-G, supplement with glycerol as the primary carbon source. The optimal concentration may require empirical determination but can start in the range of 1-2% (w/v).

Trace Element Solution (per liter): [13][14]

ComponentAmount
HCl (25%)10.00 ml
FeCl₂ x 4H₂O1.50 g
MgCl₂ x 6H₂O3.00 g
CaCl₂ x 2H₂O0.10 g
ZnCl₂70.00 mg
MnCl₂ x 4H₂O100.00 mg
H₃BO₃6.00 mg
CoCl₂ x 6H₂O190.00 mg
CuCl₂ x 2H₂O2.00 mg
NiCl₂ x 6H₂O24.00 mg
Na₂MoO₄ x 2H₂O36.00 mg
Distilled Waterto 1000.00 ml

Protocol:

  • Prepare the BSM-G agar plates by adding 1.5% (w/v) agar to the BSM-G broth.

  • Streak B. ambifaria (e.g., strain BCC0191) onto the BSM-G agar plates.

  • Incubate the plates at 30°C for 3 days, or until sufficient growth is observed.[3]

Extraction of this compound

Materials:

  • Acetonitrile

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Protocol: [12]

  • After incubation, add 4 ml of acetonitrile to each BSM-G agar plate with B. ambifaria growth.

  • Allow the extraction to proceed for 2 hours at room temperature.

  • Scrape the agar and bacterial biomass and transfer the mixture to a centrifuge tube.

  • Centrifuge the mixture to pellet the agar, bacterial debris, and other solids.

  • Carefully collect the supernatant, which contains the crude this compound extract.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered extract is now ready for analysis by HPLC or LC-MS.

Quantification of this compound by UHPLC-ESI-Q-TOF-MS

Instrumentation and Conditions:

ParameterSpecification
UHPLC System Dionex UltiMate 3000 or equivalent
Column Zorbax Eclipse Plus C-18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 100% B over 30 minutes
Flow Rate 0.2 ml/min
Mass Spectrometer Bruker MaXis II or equivalent ESI-Q-TOF mass spectrometer
Ionization Mode Positive
Scan Range 50-3000 m/z
Capillary Voltage -4500 V
Nebulizer Gas (N₂) Pressure 1.6 bar
Dry Gas (N₂) Flow 8 L/min
Dry Temperature 180°C

Protocol:

  • Inject the filtered crude extract onto the UHPLC system.

  • Acquire data in positive ion mode.

  • Monitor for the extracted ion chromatogram corresponding to the sodium adduct of this compound ([M+Na]⁺) at an m/z of approximately 293.08.[3]

  • For quantitative analysis, a standard curve should be generated using purified this compound.

// Nodes Cultivation [label="1. Cultivation of B. ambifaria\non BSM-G agar at 30°C for 3 days", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="2. Extraction with Acetonitrile\n(2 hours at room temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="3. Centrifugation and\nSupernatant Collection"]; Filtration [label="4. Filtration (0.22 µm filter)"]; Analysis [label="5. UHPLC-ESI-Q-TOF-MS Analysis\n(Detection of [M+Na]⁺ at m/z 293.08)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cultivation -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> Analysis; } dot

Figure 3: Experimental workflow for the production and analysis of this compound.

Creation of a this compound Deficient Mutant (Conceptual Protocol)

This protocol is adapted from methods used for creating gene knockouts in Burkholderia and can be used to generate a this compound-negative control strain.[13]

Principle: Allelic exchange using a suicide vector to introduce a disrupted version of a key gene in the this compound biosynthetic gene cluster (e.g., a PKS gene).

Materials:

  • B. ambifaria wild-type strain

  • E. coli donor strain (e.g., SM10 λpir)

  • Suicide vector (e.g., pKNOCK-Cm)

  • Primers to amplify flanking regions of the target gene

  • Restriction enzymes

  • T4 DNA ligase

  • Appropriate antibiotics for selection

Protocol Overview:

  • Construct the Suicide Vector:

    • Amplify the upstream and downstream flanking regions of the target gene from the B. ambifaria genome.

    • Clone these flanking regions into the suicide vector on either side of an antibiotic resistance cassette.

  • Transform E. coli and Conjugate with B. ambifaria:

    • Transform the constructed suicide vector into the E. coli donor strain.

    • Perform biparental mating between the E. coli donor and the B. ambifaria recipient.

  • Select for Single-Crossover Mutants:

    • Plate the conjugation mixture on a selective medium that supports the growth of B. ambifaria but not E. coli, and contains the antibiotic for which resistance is conferred by the suicide vector.

  • Select for Double-Crossover Mutants:

    • Culture the single-crossover mutants in a non-selective medium and then plate on a medium containing a counter-selective agent (if the vector contains one, like sacB) or screen for the loss of the vector-encoded antibiotic resistance.

  • Verify the Mutant:

    • Confirm the gene knockout by PCR and by analyzing for the absence of this compound production using UHPLC-MS.

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from B. ambifaria cultures is not extensively reported in the literature. However, relative quantification can be performed by comparing the peak areas of the this compound ion in UHPLC-MS chromatograms under different conditions.

Factors Influencing this compound Yield:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production.[15][16]

  • Growth Temperature: The optimal temperature for both growth and secondary metabolite production may differ.

  • Aeration: Oxygen availability is often a critical factor in the biosynthesis of polyketides.

  • pH of the Medium: The pH can affect nutrient uptake and enzyme activity.

  • Quorum Sensing Induction: Exogenous addition of C8-HSL may influence the timing and level of this compound production.

Example of a Hypothetical Quantitative Data Table:

Culture ConditionRelative this compound Yield (Peak Area Units)
BSM-G (1% Glycerol), 30°C1.00 (Baseline)
BSM-G (2% Glycerol), 30°CTo be determined
BSM-G (1% Glucose), 30°CTo be determined
BSM-G (1% Glycerol), 25°CTo be determined
BSM-G (1% Glycerol) + 1 µM C8-HSLTo be determined

This table is for illustrative purposes. The actual values would need to be determined experimentally.

Conclusion

Burkholderia ambifaria is a promising source of the bioactive compound this compound. Understanding its biosynthesis and regulation is crucial for optimizing its production for potential applications in agriculture and medicine. The experimental protocols provided in this guide offer a starting point for researchers to cultivate B. ambifaria, extract and analyze this compound, and manipulate its production through genetic engineering. Further research is warranted to fully elucidate the biosynthetic pathway, optimize fermentation conditions for high-yield production, and explore the full therapeutic potential of this compound.

References

A Technical Guide to the Biosynthetic Gene Cluster of Cepacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the biosynthetic gene cluster (BGC) responsible for the production of Cepacin A, a potent polyyne metabolite with significant antimicrobial and plant-protective properties. Discovered in Burkholderia species, the this compound BGC represents a valuable target for bioengineering and the development of novel biopesticides and therapeutic agents. This guide details the genetic organization of the cluster, the putative functions of its constituent genes, and the experimental protocols used for its identification and validation.

Identification and Genetic Organization

The this compound biosynthetic gene cluster was identified in Burkholderia ambifaria through a combination of phylogenomic analysis and metabolite screening.[1][2] Researchers performed genome mining on a panel of 64 B. ambifaria strains, focusing on specialized metabolite BGCs associated with quorum-sensing systems.[1] This investigation revealed an uncharacterized BGC located downstream of a LuxRI-type quorum-sensing system. Subsequent genetic and chemical analyses confirmed this cluster was responsible for producing this compound.[1]

The core biosynthetic gene cluster is approximately 13 kb in length and comprises 13 genes, designated ccnA through ccnM, which are organized in a single putative operon.[3] This operon is preceded by the luxR and luxI regulatory genes, which control the expression of the cluster in response to bacterial population density.[3]

Data Presentation: Gene Complement of the this compound BGC

The following table summarizes the genes within the this compound BGC and their putative functions as determined by bioinformatic analysis.[1][4][5]

Gene IDPutative FunctionRole in Biosynthesis
luxI Acyl-homoserine lactone (AHL) synthasePart of the quorum-sensing system; synthesizes the signaling molecule.
luxR Transcriptional regulatorPart of the quorum-sensing system; binds AHL to activate transcription of ccnA-M.
ccnA Acyl-CoA synthetaseActivation of the fatty acid precursor for entry into the biosynthetic pathway.
ccnB Acyl carrier protein (ACP)Carries the growing polyketide chain between enzymatic domains.
ccnC Beta-ketoacyl synthaseCatalyzes the condensation and chain elongation steps.
ccnD Enoyl-CoA hydrataseInvolved in the modification (dehydration) of the polyketide backbone.
ccnE Fatty acid desaturaseIntroduces double bonds into the fatty acid chain.
ccnF Fatty acid desaturaseIntroduces additional double bonds, contributing to the polyyne structure.
ccnG Fatty acid desaturaseIntroduces additional double bonds, contributing to the polyyne structure.
ccnH ThioesteraseReleases the final this compound molecule from the ACP.
ccnI MbtH-like proteinAccessory protein, often required for the activity of adenylation domains.
ccnJ Fatty acyl-AMP ligaseActivates fatty acids for subsequent modification.
ccnK HydroxylasePotentially involved in tailoring reactions on the this compound scaffold.
ccnL TransporterMay be involved in the export of this compound out of the cell.
ccnM Hypothetical proteinFunction currently unknown.

Visualization of the this compound BGC

The genetic architecture of the cluster highlights its regulation and biosynthetic components.

BGC_Organization cluster_regulators Regulatory Cassette cluster_biosynthetic Biosynthetic Operon (ccnA-M) luxR luxR luxI luxI ccnA ccnA luxI->ccnA Promoter ccnB ccnB ccnC ccnC ccnD ccnD ccnE ccnE ccnF ccnF ccnG ccnG ccnH ccnH ccnI ccnI ccnJ ccnJ ccnK ccnK ccnL ccnL ccnM ccnM

Caption: Genetic organization of the this compound biosynthetic gene cluster.

Experimental Protocols and Validation

The function of the this compound BGC was elucidated and confirmed through a series of targeted molecular and analytical experiments.

Experimental Workflow Diagram

The logical flow from discovery to functional validation is depicted below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_analysis Analysis Phase A Genome Sequencing of 64 B. ambifaria Strains B Phylogeny-led Genome Mining (Focus on LuxR Regulators) A->B C Identification of Putative This compound BGC B->C D Insertional Mutagenesis of ccnJ Gene C->D E Creation of ccnJ Mutant (BCC0191::ccnJ) D->E F LC-MS Analysis of Wild-Type vs. Mutant Extracts E->F G Antimicrobial & Biocontrol Assays E->G H Confirmation of BGC Function F->H G->H

Caption: Workflow for the identification and validation of the this compound BGC.

Detailed Methodologies

1. Genome Mining and BGC Identification:

  • Objective: To identify novel secondary metabolite BGCs in B. ambifaria.

  • Protocol: Genomic DNA from 64 strains was sequenced. The genomes were analyzed using bioinformatic tools to mine for LuxR protein homologues. Phylogenetic clustering of these LuxR sequences was performed to identify those associated with uncharacterized specialized metabolite BGCs. A conspicuous BGC encoding fatty acid desaturases, a beta-ketoacyl synthase, and an acyl carrier protein was identified downstream of a LuxRI system.[1]

2. Insertional Mutagenesis of the ccnJ Gene:

  • Objective: To disrupt this compound production by inactivating a key biosynthetic gene, thereby confirming the BGC's function.

  • Protocol: A targeted insertional mutagenesis strategy was employed to disrupt the fatty acyl-AMP ligase-encoding gene, ccnJ.[1][5]

    • Primer Design: Primers were designed to amplify a 649 bp internal region of the ccnJ gene.

    • Vector Construction: The amplified PCR product was cloned into a suicide vector, which cannot replicate in Burkholderia.

    • Bacterial Conjugation: The resulting vector was transferred from an E. coli donor strain to the wild-type B. ambifaria BCC0191 via conjugation.

    • Mutant Selection: Homologous recombination of the vector into the ccnJ gene on the chromosome disrupts its function. Mutants were selected on antibiotic plates. The resulting strain was designated BCC0191::ccnJ.[1]

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Objective: To chemically verify the absence of this compound in the ccnJ mutant.

  • Protocol:

    • Sample Preparation: Wild-type B. ambifaria BCC0191 and the BCC0191::ccnJ mutant were cultured on agar plates. The biomass was then extracted using an organic solvent (e.g., ethyl acetate).

    • LC-MS Analysis: The crude extracts were analyzed using a high-resolution LC-MS system.

    • Data Extraction: Extracted ion chromatograms (EICs) were generated for the specific mass-to-charge ratio (m/z) corresponding to the sodium adduct of this compound ([M+Na]⁺), which is 293.08 ± 0.02.[1][5]

  • Results: A distinct peak for this compound was observed in the wild-type extract, which was completely absent in the extract from the ccnJ mutant, confirming the gene's essential role in biosynthesis.[1][5]

4. Antimicrobial and Biocontrol Assays:

  • Objective: To assess the functional consequence of abolishing this compound production.

  • Protocol (Antimicrobial): Zone of inhibition assays were performed. Cultures of wild-type and ccnJ mutant strains were spotted onto lawns of susceptible organisms, including the bacterium Staphylococcus aureus and the oomycete plant pathogen Pythium ultimum. The plates were incubated, and the diameter of the clearing zones was measured.[1][4]

  • Protocol (Biocontrol): A pea plant protection assay was conducted. Pea seeds were coated with either wild-type B. ambifaria or the ccnJ mutant at varying inoculum levels (10⁵, 10⁶, and 10⁷ cfu/seed) and planted in soil infested with P. ultimum. Plant survival was monitored over time.[1]

  • Results: The ccnJ mutant showed a complete loss of activity against S. aureus and significantly diminished inhibition of P. ultimum.[5] In the biocontrol assay, the mutant failed to protect pea plants from damping-off disease, resulting in a greater than 60% reduction in plant survival compared to the wild-type strain.[1]

Proposed Biosynthesis and Regulation

The production of this compound is tightly controlled and follows a pathway analogous to polyketide or fatty acid synthesis, with extensive modifications.

Regulatory and Biosynthetic Pathway Diagram

Biosynthesis_Pathway cluster_regulation Quorum Sensing Regulation cluster_synthesis Biosynthesis AHL AHL Signal (from LuxI) LuxR LuxR Protein AHL->LuxR Complex AHL-LuxR Complex LuxR->Complex Promoter ccnA Promoter Complex->Promoter Activation Operon ccnA-M Gene Expression Promoter->Operon Transcription Enzymes Biosynthetic Enzymes (Desaturases, Synthase, ACP, etc.) Operon->Enzymes Precursors Fatty Acid Precursors Product This compound Precursors->Product Enzymatic Assembly & Modification

References

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Cepacin A

Abstract

This compound is a potent acetylenic antibiotic metabolite produced by several species of the genus Burkholderia, notably Burkholderia ambifaria and Burkholderia cepacia.[1][2] This polyyne compound exhibits significant biological activity, including strong inhibition of Gram-positive bacteria and a crucial role in the biocontrol of plant pathogens like Pythium.[3][4] Its unique chemical structure, featuring a complex arrangement of oxirane, furanone, and diyne functionalities, makes it a subject of interest for both natural product chemistry and agricultural applications. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological activities, and the experimental protocols used for its isolation and characterization.

Chemical Structure and Identification

This compound is structurally defined as 5-[3-[3-(hepta-1,2-dien-4,6-diynyl)oxiran-2-yl]-3-hydroxy-1-propenyl]dihydro-2(3H)-furanone.[5] It is part of a family of related compounds, including Cepacin B, produced by the same microorganisms.[2][5] The biosynthesis of this compound is governed by a specific biosynthetic gene cluster (BGC) which is, in some strains, regulated by a LuxRI quorum-sensing system.[3][6]

  • IUPAC Name: 5-[3-[3-(hepta-1,2-dien-4,6-diynyl)oxiran-2-yl]-3-hydroxy-1-propenyl]dihydro-2(3H)-furanone[5]

  • Molecular Formula: C₁₆H₁₄O₄[3]

  • Chemical Class: Polyynes, Acetylenic Antibiotics[1]

Physicochemical Properties

This compound is known to be highly unstable in its pure, solvent-free form, rapidly decomposing into a dark, insoluble solid. It is also labile in basic conditions.[5] For this reason, it is typically stored in dilute solutions. Key physicochemical data are summarized below.

PropertyValueReference(s)
Molecular Weight 270.28 g/mol (Calculated)-
Mass Spectrometry High-Resolution MS (m/z): 271.0964 [M+H]⁺, 293.08 [M+Na]⁺[3][6][7]
UV Absorption (in CHCl₃) λmax at 248.5 nm (E¹% 613), 262.0 nm (E¹% 827), 276.8 nm (E¹% 672)[5]
¹H NMR (in CDCl₃ + CD₃OD) δ 2.05 (1H, m), 2.47 (1H, m), 2.50 (1H, m)[5]
Solubility Soluble in moderately polar organic solvents such as n-butanol, ethyl acetate, chloroform, and dichloromethane.[5]
Stability Unstable as a dry solid; base-labile. Should be stored in dilute solution.[5]

Biological Activity and Antimicrobial Spectrum

This compound demonstrates a potent and specific range of biological activities. It is a key mediator in the protection of crops from damping-off disease caused by the oomycete Pythium ultimum.[1][3] Its antibacterial activity is most pronounced against staphylococci.

Target OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Staphylococcus aureus0.1 - 0.2[2][5]
Micrococcus luteus0.2[5]
Escherichia coli1.6 - 50[5]
Proteus vulgaris1.6[5]
Streptococcus faecalis50[5]
Streptococcus agalactiae50[5]

Mechanism of Action and Biosynthesis Regulation

While the precise molecular mechanism of this compound's antimicrobial and anti-oomycete action has not been fully elucidated, its activity is linked to its unique chemical structure. The biosynthesis of this compound itself, however, has been studied. In Burkholderia ambifaria, the biosynthetic gene cluster (BGC) for this compound is associated with and regulated by an uncharacterised LuxRI quorum-sensing system.[3][6] This indicates that its production is controlled by bacterial population density.

Below is a diagram illustrating the organization of the this compound biosynthetic gene cluster and its regulation.

CepacinA_BGC cluster_regulation Quorum Sensing Regulation ccnI ccnI (LuxI Homolog) AHL Acyl-Homoserine Lactone (AHL) ccnI->AHL Synthesizes ccnR ccnR (LuxR Homolog) Complex AHL-CcnR Complex ccnR->Complex ccnJ ccnJ (Fatty Acyl-AMP Ligase) other_genes ... ccnK, ccnL ... (Biosynthetic Genes) AHL->ccnR Binds to Complex->ccnJ Activates Transcription Isolation_Workflow cluster_purification Purification Options start Fermentation Broth centrifugation 1. Centrifugation (Remove Cells) start->centrifugation supernatant Supernatant centrifugation->supernatant extraction 2. Solvent Extraction (e.g., Ethyl Acetate, n-Butanol) supernatant->extraction crude_extract Crude Organic Extract extraction->crude_extract purification 3. Chromatography crude_extract->purification silica A. Normal Phase (Silica Gel) sephadex B. Partition Chromatography (Sephadex LH-20) rp_hplc C. Reverse Phase HPLC (C18 Column) cepacin_a Purified this compound silica->cepacin_a sephadex->cepacin_a rp_hplc->cepacin_a

References

Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Action of Cepacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepacin A, an acetylenic antibiotic produced by species of the bacterial genus Burkholderia, has demonstrated potent inhibitory activity, particularly against Gram-positive bacteria such as staphylococci. Despite its acknowledged antimicrobial properties, the precise molecular mechanism by which this compound exerts its bactericidal or bacteriostatic effects remains to be fully elucidated. This technical guide synthesizes the current, albeit limited, knowledge on this compound and proposes a comprehensive experimental framework to systematically investigate its mechanism of action. By detailing established methodologies for assessing antibiotic function, this document aims to provide a roadmap for researchers seeking to uncover the specific cellular targets and pathways affected by this promising antimicrobial compound.

Introduction to this compound

This compound is a secondary metabolite produced by certain strains of Burkholderia, including Burkholderia cepacia and Burkholderia ambifaria.[1] It is classified as an acetylenic antibiotic, characterized by the presence of one or more triple bonds in its chemical structure.[1][2] First isolated from Pseudomonas cepacia (now Burkholderia cepacia), this compound has shown significant promise as an antibacterial agent, exhibiting strong activity against staphylococci.[2] Beyond its antibacterial potential, this compound has also been identified as a key factor in the biocontrol activity of B. ambifaria against certain plant pathogens, highlighting its ecological significance.[3][4] The biosynthetic gene cluster responsible for the production of this compound has been identified, opening avenues for its potential biotechnological production and modification.[3][4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial Species MIC (µg/mL)
Staphylococci0.2
Streptococci50
Majority of Gram-negative organisms6.3 - >50

Data sourced from Parker et al., 1984.[2]

Elucidating the Mechanism of Action: A Proposed Experimental Workflow

While the exact mechanism of action for this compound is currently unknown, it is hypothesized to function through one or more of the established pathways of antibiotic action. The following sections outline a systematic approach to investigate these potential mechanisms.

Assessment of Bacterial Cell Membrane Integrity

A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

This protocol utilizes fluorescent dyes to assess membrane integrity. SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate both live and dead bacteria, while propidium iodide (PI) is a red-fluorescent nucleic acid stain that only enters cells with damaged membranes.

  • Bacterial Culture Preparation: Grow the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Harvesting and Resuspension: Centrifuge the culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) and resuspend the cells in the same buffer.

  • Treatment with this compound: Aliquot the bacterial suspension into a 96-well microtiter plate. Add varying concentrations of this compound to the wells. Include a positive control (a known membrane-disrupting agent like a polymyxin) and a negative control (no treatment).

  • Staining: Add a mixture of SYTO 9 and propidium iodide to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Analysis: Measure the fluorescence intensity of both dyes using a fluorescence microplate reader. An increase in the red fluorescence signal (PI) relative to the green fluorescence signal (SYTO 9) indicates a loss of membrane integrity.

Experimental_Workflow_Membrane_Integrity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Bacterial Culture (e.g., S. aureus) harvest Harvest & Resuspend Cells start->harvest treat Treat with this compound (various concentrations) harvest->treat stain Stain with SYTO 9 & Propidium Iodide treat->stain measure Measure Fluorescence (Green vs. Red) stain->measure analyze Increased Red Fluorescence? (Indicates Membrane Damage) measure->analyze

Diagram 1: Workflow for assessing bacterial membrane integrity.
Investigation of Macromolecular Synthesis Inhibition

Many established antibiotics function by inhibiting the synthesis of essential macromolecules: DNA, RNA, and proteins.

This assay measures the incorporation of radiolabeled precursors into DNA, RNA, and protein in the presence of the test compound.

  • Bacterial Culture Preparation: Grow the target bacterial strain to early- to mid-logarithmic phase.

  • Pre-incubation with this compound: Aliquot the culture into tubes and add different concentrations of this compound. Include controls with known inhibitors of DNA synthesis (e.g., ciprofloxacin), RNA synthesis (e.g., rifampicin), and protein synthesis (e.g., chloramphenicol), as well as an untreated control. Incubate for a short period (e.g., 10 minutes).

  • Addition of Radiolabeled Precursors: To separate sets of tubes for each this compound concentration and control, add:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine (for protein synthesis)

  • Incubation: Incubate the tubes for a defined period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabeled precursors.

  • Precipitation of Macromolecules: Stop the incorporation by adding a cold solution of trichloroacetic acid (TCA). This will precipitate the macromolecules.

  • Filtration and Washing: Collect the precipitated macromolecules by vacuum filtration onto glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled precursors.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) in the this compound-treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.

Experimental_Workflow_Macromolecular_Synthesis cluster_precursors Addition of Radiolabeled Precursors start Log-phase Bacterial Culture preincubate Pre-incubate with this compound start->preincubate dna [³H]thymidine (DNA) rna [³H]uridine (RNA) preincubate->rna protein [³H]leucine (Protein) incubate Incubate for Incorporation rna->incubate precipitate Precipitate Macromolecules with TCA incubate->precipitate filter Filter and Wash precipitate->filter count Scintillation Counting filter->count analyze Analyze CPM to Determine Inhibition of Specific Pathway count->analyze

Diagram 2: Workflow for macromolecular synthesis inhibition assay.
Examination of Cell Wall Synthesis Inhibition

Given that many potent antibiotics target the bacterial cell wall, a structure absent in eukaryotes, this is a prime potential target for this compound.

This protocol measures the incorporation of a radiolabeled precursor, N-acetylglucosamine (NAG), into the peptidoglycan of the cell wall.

  • Bacterial Culture Preparation: Grow a susceptible bacterial strain (e.g., S. aureus) in a medium containing radiolabeled [¹⁴C]-N-acetylglucosamine.

  • Treatment with this compound: Add various concentrations of this compound to the culture. Include a positive control (e.g., penicillin or vancomycin) and a negative control.

  • Incubation: Continue to incubate the cultures to allow for cell growth and cell wall synthesis.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Lyse the cells using a method that preserves the cell wall integrity (e.g., boiling in sodium dodecyl sulfate solution).

  • Isolation of Peptidoglycan: Collect the insoluble peptidoglycan by centrifugation.

  • Washing: Wash the peptidoglycan pellet extensively to remove any unincorporated radiolabel.

  • Quantification: Resuspend the peptidoglycan and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: A dose-dependent decrease in the amount of incorporated [¹⁴C]-NAG in the this compound-treated samples compared to the control indicates inhibition of cell wall synthesis.

Experimental_Workflow_Cell_Wall_Synthesis start Bacterial Culture with [¹⁴C]-NAG treat Add this compound start->treat incubate Incubate for Growth treat->incubate harvest Harvest and Lyse Cells incubate->harvest isolate Isolate Insoluble Peptidoglycan harvest->isolate wash Wash Peptidoglycan isolate->wash quantify Quantify Radioactivity wash->quantify analyze Analyze for Decreased [¹⁴C]-NAG Incorporation quantify->analyze

Diagram 3: Workflow for cell wall synthesis inhibition assay.
Evaluation of Reactive Oxygen Species (ROS) Induction

Some antibiotics induce cell death through the generation of damaging reactive oxygen species (ROS).

This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Bacterial Culture Preparation: Grow the target bacteria to the mid-logarithmic phase.

  • Cell Loading with DCFH-DA: Harvest the cells, wash them, and resuspend them in a buffer containing DCFH-DA. Incubate to allow the probe to enter the cells.

  • Washing: Wash the cells to remove the excess extracellular probe.

  • Treatment with this compound: Resuspend the cells in a fresh medium and treat them with different concentrations of this compound. Include a positive control (e.g., hydrogen peroxide) and a negative control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

  • Analysis: An increase in fluorescence in the this compound-treated cells compared to the control indicates the induction of ROS.

Experimental_Workflow_ROS_Induction cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Bacterial Culture load Load Cells with DCFH-DA start->load wash Wash Cells load->wash treat Treat with this compound wash->treat measure Measure Fluorescence Over Time treat->measure analyze Increased Fluorescence? (Indicates ROS Production) measure->analyze

Diagram 4: Workflow for detecting reactive oxygen species.

Conclusion and Future Directions

This compound stands as a compelling candidate for further antibiotic development, particularly due to its potent activity against staphylococci. However, a significant knowledge gap exists regarding its precise mechanism of action. The experimental workflows detailed in this guide provide a structured and robust framework for elucidating the molecular basis of this compound's antibacterial activity. By systematically investigating its effects on the bacterial cell membrane, macromolecular synthesis, cell wall integrity, and ROS production, researchers can pinpoint its primary cellular target. Subsequent studies could then focus on identifying the specific enzyme or molecular component that this compound interacts with, paving the way for rational drug design and the development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

Antifungal Properties of Cepacin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepacin A, a polyyne antibiotic produced by species of the bacterial genus Burkholderia, has demonstrated notable antimicrobial properties. While its antibacterial activity, particularly against Staphylococci, is well-documented, its potential as an antifungal agent is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal characteristics, including its proposed mechanism of action, available activity data, and detailed experimental protocols for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for antimicrobial drug discovery. This compound, a structurally distinct polyyne metabolite, represents a promising, yet not fully explored, candidate in this regard. This document synthesizes the available scientific literature on the antifungal properties of this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it perturbs in fungal cells.

Antifungal Activity of this compound

Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of purified this compound against key fungal pathogens remains limited in publicly accessible literature. Most studies have focused on the antifungal effects of the Burkholderia strains that produce this compound or crude extracts thereof. While this indicates the potential of this compound, it is important to note that other bioactive metabolites produced by these bacteria could contribute to the observed antifungal effects.

Quantitative and Semi-Quantitative Data

The following table summarizes the available data on the antifungal activity associated with this compound-producing Burkholderia strains. It is critical to interpret this data with the understanding that it may not reflect the activity of purified this compound.

Fungal SpeciesType of AssayObserved EffectReference
Pythium ultimumIn vivo biocontrol assayProtection of pea seedlings from damping-off disease[1][2]
Candida albicansAgar-based diffusion assaysAntifungal activity by Burkholderia ambifaria strains[3]
Fusarium solaniAgar-based diffusion assaysAntifungal activity by Burkholderia ambifaria strains[3]
Alternaria alternataAgar-based diffusion assaysAntifungal activity by Burkholderia ambifaria strains[3]
Gaeumannomyces triticiIn vitro antagonismIn vitro activity by Burkholderia ambifaria[4]

Note: The lack of specific MIC values for purified this compound against a broad panel of fungal pathogens is a significant knowledge gap that warrants further investigation.

Mechanism of Action

Recent studies on bacterial polyynes, the chemical class to which this compound belongs, have elucidated a probable mechanism of antifungal action. This proposed mechanism offers a promising target for further investigation and validation.

Inhibition of Ergosterol Biosynthesis

The primary proposed mechanism of action for bacterial polyynes is the inhibition of acetyl-CoA acetyltransferase (ERG10) , the first enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. This targeted action on a fungal-specific pathway suggests a potential for selective toxicity.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 (Acetyl-CoA acetyltransferase) HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Ergosterol Ergosterol Mevalonate->Ergosterol ... (multiple steps) CepacinA This compound CepacinA->AcetoacetylCoA Inhibition

Proposed mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Standardized methods for determining the in vitro antifungal susceptibility of investigational compounds are crucial for reproducible and comparable results. The following section details a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells.

Materials:

  • Purified this compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto appropriate agar plates and incubate to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.9-1.1 x 10^6 CFU/mL for molds.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control (fungal inoculum in medium without this compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and other static agents, or ≥90% for fungicidal agents) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow Diagram

The following diagram outlines the workflow for the antifungal susceptibility testing of this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate (e.g., C. albicans) Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate plate with fungal suspension Inoculum_Prep->Inoculation CepacinA_Stock This compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of this compound in 96-well plate CepacinA_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation Read_Results Read Results (Visual or Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for determining the antifungal activity of this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of new antifungal drugs, primarily due to its proposed mechanism of action targeting the ergosterol biosynthesis pathway at a novel enzymatic step. However, the current body of research has notable gaps, particularly the lack of robust, quantitative data on the antifungal spectrum of the purified compound.

Future research should prioritize the following:

  • Determination of MIC values: A comprehensive study to determine the MICs of purified this compound against a wide range of clinically relevant and agriculturally important fungi is essential.

  • Mechanism of action studies: Further experimental validation of the proposed inhibition of acetyl-CoA acetyltransferase is required. This could involve enzymatic assays and genetic studies with fungal mutants.

  • In vivo efficacy: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, stability, and pharmacokinetic properties.

Addressing these research questions will be crucial in determining the true potential of this compound as a clinically or agriculturally useful antifungal agent.

References

Cepacin A: A Technical and Scientific Review of a Promising Biocontrol Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cepacin A is a naturally occurring polyyne antibiotic characterized by its unique allene-diyne structure. First isolated from Burkholderia diffusa (formerly Pseudomonas cepacia), this metabolite has garnered significant interest for its potent antimicrobial properties and its role as a key mediator in the biocontrol of plant pathogens. This technical guide provides a comprehensive review of the existing scientific literature on this compound, detailing its discovery, chemical properties, biosynthesis, and biological activities.

Discovery and Chemical Structure

This compound, along with its structurally related analogue Cepacin B, was first reported in 1984 from the fermentation broth of Pseudomonas cepacia SC 11,783, a strain isolated from a soil sample in New Jersey. This strain was later reclassified as Burkholderia diffusa. The molecular formula of this compound is C₁₆H₁₄O₄, with a molecular weight of 270.29 Da. The structure of this compound features a γ-lactone ring, a conjugated system of two triple bonds (a diyne), an allene group, and an epoxide ring. This unique chemical architecture is responsible for its biological activity and inherent instability as a purified compound. When not in solution, purified Cepacins are unstable; however, they can be stored in solution in the dark at -20°C for extended periods without significant loss of activity.

Biosynthesis of this compound

The biosynthetic gene cluster (BGC) responsible for the production of this compound has been identified in Burkholderia ambifaria. This discovery was a significant step forward in understanding the genetic basis of its production and has opened avenues for genetic engineering to enhance its yield. The core this compound BGC in B. ambifaria is approximately 13 kb and contains 13 biosynthetic genes organized in a single operon, with luxRI regulatory genes located upstream.

The proposed biosynthetic pathway, based on the functions of the genes within the cluster, is depicted below. It is hypothesized to involve a fatty acid synthase/polyketide synthase (FAS/PKS) assembly line to construct the polyyne backbone, followed by modifications such as epoxidation and lactonization.

This compound Biosynthesis Pathway cluster_0 Precursor Supply cluster_1 Polyketide Synthesis cluster_2 Modifications Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyyne_intermediate Polyyne Intermediate PKS->Polyyne_intermediate Epoxidase Epoxidase Polyyne_intermediate->Epoxidase Epoxidated_intermediate Epoxidated Intermediate Epoxidase->Epoxidated_intermediate Lactonase Lactonase Epoxidated_intermediate->Lactonase Cepacin_A This compound Lactonase->Cepacin_A

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound exhibits a range of biological activities, most notably its antimicrobial and antifungal properties. Its efficacy as a biocontrol agent is primarily attributed to these activities.

Antimicrobial Activity

This compound has demonstrated significant activity against Gram-positive bacteria, particularly Staphylococci. Early studies reported a Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL against Staphylococcus aureus. Its activity against Streptococci and most Gram-negative organisms is considerably weaker, with MIC values often exceeding 50 µg/mL.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus0.2[1]
Streptococcus spp.50[1]
Gram-negative organisms (majority)6.3 - >50[1]

Table 1: Antibacterial Spectrum of this compound

Antifungal Activity

The antifungal activity of this compound is a key aspect of its biocontrol potential. It has been shown to be a critical factor in the ability of Burkholderia ambifaria to protect crops from "damping-off" disease caused by the oomycete Pythium ultimum. Disruption of the this compound biosynthetic gene cluster in B. ambifaria resulted in a significant reduction in its ability to inhibit P. ultimum and protect pea seedlings. While specific MIC values against a broad range of fungi are not extensively reported in the literature, its efficacy in plant protection models underscores its potent anti-oomycete and likely antifungal properties.

Anticancer Activity

To date, there is no direct evidence in the published scientific literature demonstrating the anticancer activity of this compound. However, other natural products containing polyyne structures have been investigated for their cytotoxic effects against cancer cell lines. For instance, the enediyne antibiotics are a class of potent antitumor agents. The structural similarity of this compound to other bioactive polyynes suggests that its potential as an anticancer agent may be a valuable area for future research.

Mechanism of Action

The precise molecular mechanism of action of this compound has not yet been elucidated. For many antibiotics, common mechanisms include the inhibition of cell wall synthesis, protein synthesis, or DNA replication. Given the chemical structure of this compound, particularly the reactive allene and diyne functionalities, it is plausible that it acts by covalently modifying key cellular macromolecules, such as enzymes or DNA. However, without specific studies on its cellular targets, any proposed mechanism remains speculative.

Experimental Protocols

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a bacterial culture.

This compound Isolation Workflow Fermentation Bacterial Fermentation (e.g., Burkholderia diffusa) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Crude Extract Concentration Extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation HPLC Reverse-Phase HPLC Fractionation->HPLC Purification Purified this compound HPLC->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis

Caption: General workflow for this compound isolation.

Note on Methodologies: The original isolation of Cepacins A and B involved fermentation of P. cepacia SC 11,783, followed by extraction of the culture broth with organic solvents. Purification was achieved through a series of chromatographic steps, including silica gel and reverse-phase chromatography. Structure elucidation was performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

For antimicrobial susceptibility testing, standard methods such as broth microdilution or agar diffusion assays are typically employed to determine the Minimum Inhibitory Concentration (MIC) values.

Conclusion and Future Directions

This compound stands out as a natural product with significant potential, particularly in the realm of agricultural biocontrol. Its potent activity against plant pathogens, coupled with the identification of its biosynthetic gene cluster, provides a solid foundation for its development as a biopesticide. However, several key areas require further investigation to fully realize its potential.

A critical next step is the elucidation of its mechanism of action. Identifying the specific cellular target(s) of this compound will not only provide a deeper understanding of its biological activity but could also open doors for the rational design of more potent and selective analogues. Furthermore, a comprehensive evaluation of its biological activity spectrum, including a broader range of bacterial and fungal pathogens, as well as an investigation into its potential anticancer properties, is warranted. The development of detailed and standardized protocols for its production, purification, and bioassays will be crucial for advancing research and potential commercialization. As our understanding of this fascinating molecule grows, so too will the opportunities to harness its power for the benefit of agriculture and potentially human health.

References

Early Studies on Antibiotics from Pseudomonas cepacia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the mid to late 20th century, the search for novel antimicrobial agents led researchers to explore a wide array of microorganisms. Among these, Pseudomonas cepacia (now reclassified as Burkholderia cepacia) emerged as a prolific producer of secondary metabolites with significant antibiotic properties. These early investigations laid the groundwork for our understanding of the diverse chemical arsenal of this bacterial species and provided several lead compounds for further development. This technical guide provides an in-depth overview of the foundational studies on three key classes of antibiotics isolated from P. cepacia: the antibacterial cepacins, the antifungal cepacidine A, and the broad-spectrum agent pyrrolnitrin. The focus is on the original discovery, isolation methods, biological activity, and what was understood about the regulation of their production in the early phases of research.

Key Antibiotics from Pseudomonas cepacia

Initial screening programs identified several strains of P. cepacia capable of producing antimicrobial compounds. The most notable among these are detailed below.

Cepacins A and B

Discovered in the early 1980s from Pseudomonas cepacia strain SC 11,783, cepacins A and B are acetylenic antibiotics.[1][2] These compounds demonstrated potent activity, particularly against Gram-positive bacteria.[2][3]

Cepacidine A

Isolated from Pseudomonas cepacia strain AF 2001, cepacidine A is a glycopeptide antibiotic with potent antifungal properties.[1][4] It was found to be a mixture of two closely related compounds, cepacidine A1 and A2.[1] This antibiotic showed high in vitro activity against a variety of animal and plant pathogenic fungi.[1]

Pyrrolnitrin

Although initially discovered in other Pseudomonas species, P. cepacia was also identified as a significant producer of pyrrolnitrin.[5][6][7] This phenylpyrrole derivative exhibits broad-spectrum antimicrobial activity against fungi, yeasts, and Gram-positive bacteria.[5][8]

Data Presentation: Antimicrobial Activity

The following tables summarize the quantitative data on the antimicrobial activity of these early P. cepacia antibiotics as reported in initial studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cepacins A and B

OrganismCepacin A (µg/mL)Cepacin B (µg/mL)
Staphylococcus aureus0.2<0.05
Streptococcus spp.50-
Gram-negative organisms6.3 - >500.1 - >50
Data sourced from Parker et al., 1984.[2][3]

Table 2: Antifungal Spectrum of Cepacidine A

Fungal SpeciesActivity
Plasmopara viticolaPotent in vitro
Septoria nodorumPotent in vitro
Fusarium culmorumPotent in vitro
Colletotrichum lagenariumPotent in vitro
Pythium ultimumExcellent biocontrol
Rhizoctonia solaniMinor biocontrol
Data sourced from Lee et al., 1994 and subsequent biocontrol studies.[1][9]

Table 3: Antimicrobial Spectrum of Pyrrolnitrin

Organism TypeActivity
Filamentous fungiBroad-spectrum
YeastsActive
Gram-positive bacteriaActive
Data summarized from various early studies on pyrrolnitrin from P. cepacia.[5][8]

Experimental Protocols

The following sections detail the methodologies used in the early studies for the production, isolation, and purification of these antibiotics.

Fermentation
  • Microorganism: Pseudomonas cepacia SC 11,783 (ATCC No. 39356).[10]

  • Fermentation Medium: A complex medium containing glucose, soy peptone, and yeast extract, adjusted to a pH of 7.3 before sterilization.[10]

  • Inoculation and Incubation: A seed culture was grown for approximately 24 hours at 25°C on a rotary shaker. This was then used to inoculate the production fermenter.[10]

  • Fermentation Conditions: The production fermentation was carried out for 18-20 hours. An antifoaming agent such as polypropylene glycol was added as needed.[10]

  • Microorganism: Pseudomonas cepacia AF 2001.[1]

  • Fermentation Medium and Conditions: While specific details of the fermentation medium from the initial discovery are limited, production was achieved in a suitable liquid culture medium conducive to the growth of P. cepacia and secondary metabolite production.[1]

  • Microorganism: Pseudomonas cepacia strain NB-1.[5]

  • Fermentation Medium: A batch culture medium containing glycerol and L-glutamic acid was found to be optimal for pyrrolnitrin production.[5]

  • Inoculation and Incubation: Standard inoculation and incubation procedures for Pseudomonas were followed, with production being optimal in the late growth phase.[5]

Extraction and Purification
  • Extraction: The fermentation broth was adjusted to pH 5.0 and centrifuged. The supernatant was then extracted with dichloromethane.[10]

  • Initial Purification: The organic extract was concentrated, dried, and subjected to partition chromatography.[10]

  • Chromatographic Separation: Further purification and separation of this compound and B were achieved using:

    • Gel Filtration Chromatography: On Sephadex LH-20.[5]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC was used for final purification.[5]

  • Precipitation: One volume of isopropyl alcohol was added to the fermentation broth, and the resulting precipitate containing cepacidine A was collected after concentration.[1]

  • Chromatography: The crude extract was purified using a multi-step chromatographic process:

    • Adsorption Chromatography: On Diaion HP-20 and alumina.[1]

    • Reversed-Phase Chromatography: On a C18 column.[1]

    • Thin-Layer Chromatography (TLC): On silica gel for final separation of cepacidine A1 and A2.[1]

  • Extraction: The bacterial cells were extracted with acetone.[5]

  • Chromatography: The crude extract was purified by:

    • Gel Filtration Chromatography: On Sephadex LH-20.[5]

    • Preparative HPLC: For final purification.[5]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and known signaling pathways from these early studies.

Experimental_Workflow_for_Antibiotic_Discovery cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Purification & Characterization cluster_bioassay Biological Activity Testing A Inoculation of P. cepacia strain B Growth in Production Medium A->B C Harvesting of Broth/Cells B->C D Solvent Extraction C->D E Crude Extract D->E F Column Chromatography (e.g., Gel Filtration, Adsorption) E->F G HPLC F->G H Pure Antibiotic G->H I Structural Elucidation (NMR, MS) H->I J Antimicrobial Susceptibility Testing (MIC determination) H->J

Generalized workflow for antibiotic discovery from P. cepacia.

Pyrrolnitrin_Regulation cluster_global_regulators Global Regulators cluster_quorum_sensing Quorum Sensing System cluster_biosynthesis Pyrrolnitrin Biosynthesis GacA GacA CepI CepI (AHL Synthase) GacA->CepI + RpoS RpoS prn_operon prnABCD operon RpoS->prn_operon + AHL Acyl-Homoserine Lactone (AHL) CepI->AHL CepR CepR (AHL Receptor) AHL->CepR CepR_AHL CepR-AHL Complex AHL->CepR_AHL CepR->CepR_AHL CepR_AHL->prn_operon + Pyrrolnitrin Pyrrolnitrin prn_operon->Pyrrolnitrin

Simplified regulatory pathway of pyrrolnitrin biosynthesis.

Regulation of Antibiotic Production

Early research into the molecular genetics of P. cepacia began to uncover the complex regulatory networks controlling antibiotic synthesis.

Regulation of Pyrrolnitrin Biosynthesis

The production of pyrrolnitrin in Pseudomonas species was found to be under the control of a hierarchical regulatory cascade.

  • Global Regulators: The GacA/GacS two-component system, a global regulator of secondary metabolism in many pseudomonads, was shown to positively influence pyrrolnitrin production. Additionally, the alternative sigma factor RpoS is also involved in the regulation of the pyrrolnitrin biosynthetic genes.

  • Quorum Sensing: The production of pyrrolnitrin is also regulated by a quorum sensing (QS) system. The cepI gene directs the synthesis of an acyl-homoserine lactone (AHL) signal molecule. At a sufficient concentration, this AHL binds to the transcriptional regulator CepR, and the resulting complex activates the expression of the prn biosynthetic operon.

Regulation of Cepacin and Cepacidine A Biosynthesis

Information from early studies on the specific regulatory pathways for cepacin and cepacidine A biosynthesis is limited. However, it is likely that their production is also controlled by global regulators of secondary metabolism, similar to other antibiotics in Pseudomonas. More recent genomic studies have identified the biosynthetic gene cluster for cepacin, which includes genes suggestive of regulatory elements such as LuxR-type transcriptional regulators.[11][12]

Conclusion

The early investigations into the antibiotics produced by Pseudomonas cepacia revealed a rich source of structurally diverse and biologically active compounds. The discovery of cepacins, cepacidine A, and the characterization of pyrrolnitrin production in this species highlighted the potential of P. cepacia as a source of novel antimicrobial agents. The experimental protocols developed during this period for fermentation, extraction, and purification laid the foundation for future research in this area. Furthermore, the initial insights into the regulatory mechanisms governing antibiotic biosynthesis have paved the way for modern genetic and metabolic engineering approaches to enhance the production of these valuable secondary metabolites. This guide serves as a comprehensive resource for researchers and professionals in drug development, providing a detailed look into the foundational science of these important natural products.

References

Cepacin A: A Promising Biocontrol Agent for Sustainable Plant Protection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to chemical pesticides. Among the most promising candidates are microbial secondary metabolites that offer potent and specific activity against plant pathogens. Cepacin A, a bioactive compound produced by the soil bacterium Burkholderia ambifaria, has emerged as a significant player in the field of biological plant protection. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in safeguarding crops from devastating diseases.

This compound is a polyyne metabolite first identified for its antimicrobial properties.[1] Recent research has solidified its importance as a key mediator in the biocontrol activity of B. ambifaria against oomycete pathogens like Pythium ultimum, the causative agent of damping-off disease in a variety of crops.[1][2] This guide will delve into the quantitative data supporting its efficacy, the experimental protocols used to evaluate its activity, and the putative signaling pathways involved in its plant-protective effects.

Mechanism of Action and Plant Protection

This compound's primary role in plant protection is attributed to its direct antifungal activity against a range of phytopathogens.[1] The biocontrol efficacy of its producing organism, B. ambifaria, is significantly diminished when the biosynthetic gene cluster for cepacin is disrupted, highlighting the metabolite's critical role.[2] Beyond direct antagonism, evidence suggests that Burkholderia species can trigger the plant's own defense mechanisms through a phenomenon known as Induced Systemic Resistance (ISR).[3] This systemic response primes the entire plant for a more robust and rapid defense against subsequent pathogen attacks.

Putative Signaling Pathway for this compound-Mediated Induced Systemic Resistance

While the precise signaling cascade initiated by this compound is still under investigation, it is hypothesized to align with established ISR pathways triggered by other plant growth-promoting rhizobacteria (PGPR). This pathway likely involves the recognition of this compound or other molecular patterns from B. ambifaria at the root surface, leading to a signaling cascade that involves the plant hormones jasmonic acid (JA) and ethylene (ET), and potentially salicylic acid (SA).

CepacinA_ISR_Pathway cluster_root Plant Root Cell cluster_signal_transduction Signal Transduction cluster_hormone_signaling Hormone Signaling cluster_systemic_response Systemic Plant Response Cepacin_A This compound Receptor PAMP Receptor Cepacin_A->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade JA_ET_Synthesis JA & ET Biosynthesis MAPK_Cascade->JA_ET_Synthesis SA_Pathway SA Pathway (potential crosstalk) MAPK_Cascade->SA_Pathway Systemic_Signal Systemic Signal (e.g., JA-Ile) JA_ET_Synthesis->Systemic_Signal Defense_Gene_Expression Defense Gene Expression (e.g., PR proteins, PDF1.2) Systemic_Signal->Defense_Gene_Expression Distal Tissues ISR Induced Systemic Resistance (ISR) Defense_Gene_Expression->ISR Biocontrol_Workflow Seed_Treatment 1. Seed Treatment (B. ambifaria WT vs. Mutant) Planting 3. Planting of Treated Seeds in Inoculated Soil Seed_Treatment->Planting Soil_Inoculation 2. Soil Inoculation (Pythium ultimum) Soil_Inoculation->Planting Incubation 4. Incubation (Controlled Environment) Planting->Incubation Data_Collection 5. Data Collection (e.g., Germination Rate, Disease Severity) Incubation->Data_Collection Analysis 6. Statistical Analysis Data_Collection->Analysis

References

The Ecological Significance of Cepacin A: A Natural Biocontrol Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cepacin A, a polyyne secondary metabolite produced by various Burkholderia species, exhibits potent antimicrobial properties that are of significant ecological interest. Its primary role in the natural environment is as a competitive agent, enabling the producing organism to thrive by inhibiting the growth of competing bacteria and pathogenic fungi. This is most notably demonstrated in its ability to protect plants from damping-off disease caused by oomycetes such as Pythium ultimum, establishing this compound as a key mediator in plant-microbe interactions and a promising candidate for biocontrol applications in agriculture. This technical guide provides an in-depth analysis of the ecological functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its regulatory pathways and experimental workflows.

Introduction

Microbial secondary metabolites are a vast source of bioactive compounds with profound ecological and pharmaceutical importance. Among these, this compound, an acetylenic antibiotic produced by bacteria of the genus Burkholderia (formerly Pseudomonas), stands out for its potent antimicrobial activities.[1] Ecologically, this compound serves as a crucial tool for Burkholderia species in microbial competition, allowing them to antagonize and suppress the growth of other microorganisms in their environment. This competitive advantage is particularly significant in the rhizosphere, the nutrient-rich area surrounding plant roots, where microbial density and competition are high. The production of this compound by biocontrol strains of Burkholderia ambifaria has been directly linked to the protection of germinating crops from devastating fungal and oomycete pathogens.[1] This guide synthesizes the current knowledge on the ecological roles of this compound, its spectrum of activity, and the molecular mechanisms governing its production.

Ecological Roles and Biological Activities

The production of this compound confers significant ecological advantages to the producing Burkholderia strains, primarily through its antimicrobial actions.

Antifungal and Anti-Oomycete Activity

The most well-documented ecological role of this compound is its function as a potent antifungal and anti-oomycete agent. This is particularly critical in the context of plant health. Burkholderia ambifaria strains that produce this compound have been shown to be highly effective biocontrol agents against Pythium ultimum, a common soil-borne oomycete that causes "damping-off" disease in a wide variety of crops.[2] Studies have demonstrated that the application of this compound-producing B. ambifaria to pea seeds provides significant protection when planted in P. ultimum-infested soil. Conversely, mutant strains of B. ambifaria in which the this compound biosynthetic gene cluster has been disrupted lose their ability to protect the plants, directly implicating this compound as the primary protective metabolite.[2]

Antibacterial Activity

In addition to its antifungal properties, this compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. This broadens its role in microbial antagonism, allowing the producing organism to compete with a wider range of soil-dwelling microbes for resources and niche colonization. Its efficacy against bacteria such as Staphylococcus highlights its potential as a source for novel antibacterial drug development.

Role in Microbial Competition

The production of antimicrobial compounds like this compound is a classic example of interference competition among microbes. By releasing this potent antibiotic into its immediate environment, a Burkholderia cell can create a zone of inhibition, preventing the growth of susceptible competitors. This is a crucial strategy for survival and dominance in complex microbial communities such as the soil and rhizosphere.

Insecticidal and Nematicidal Potential (Undocumented)

While many Burkholderia species are known to produce a wide array of secondary metabolites with insecticidal and nematicidal properties, specific studies quantifying the direct activity of purified this compound against insects or nematodes are not well-documented in the current scientific literature.[3][4][5] Research has shown that culture filtrates of some Burkholderia strains exhibit nematicidal activity, but the specific compounds responsible have not always been identified as this compound.[3] Therefore, while it is plausible that this compound contributes to a broader defensive arsenal, its specific role as an insecticide or nematicide remains an area for future investigation.

Quantitative Antimicrobial Activity

The efficacy of this compound and its close analog, Cepacin B, has been quantified against several bacterial species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundStaphylococci0.2[6]
This compoundStreptococci50[6]
This compoundGram-negative organisms6.3 to >50[6]
Cepacin BStaphylococci<0.05[6]
Cepacin BGram-negative organisms0.1 to >50[6]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and B against various bacteria.

Regulation of this compound Production

The biosynthesis of this compound in Burkholderia is a tightly regulated process, often controlled by a cell-density-dependent mechanism known as quorum sensing (QS).

The CepI/CepR Quorum Sensing System

In many Burkholderia species, the production of secondary metabolites, including antimicrobials, is regulated by the CepI/CepR quorum sensing system. This system consists of two key proteins:

  • CepI: An N-acyl-homoserine lactone (AHL) synthase, which produces small, diffusible signaling molecules.

  • CepR: A transcriptional regulator that binds to the AHL signal molecules.

When the bacterial population density increases, the concentration of AHLs in the environment surpasses a certain threshold. This leads to the binding of AHLs to the CepR protein, which then acts as a transcriptional activator, binding to specific DNA sequences (promoters) and switching on the expression of target genes, including the biosynthetic gene cluster responsible for this compound production.

CepIR_Pathway cluster_cell Burkholderia Cell CepI CepI (AHL Synthase) AHL AHL Signal CepI->AHL Synthesizes CepR CepR (Inactive) CepR_Active CepR-AHL (Active Complex) AHL->CepR Binds to AHL_out AHL Diffusion AHL->AHL_out BGC Cepacin Biosynthesis Gene Cluster (BGC) CepR_Active->BGC Activates Transcription Cepacin_A This compound BGC->Cepacin_A Produces Cepacin_out This compound (Antimicrobial Action) Cepacin_A->Cepacin_out LowDensity Low Cell Density LowDensity->CepI HighDensity High Cell Density HighDensity->AHL Accumulation AHL_out->HighDensity

Caption: Quorum sensing regulation of this compound biosynthesis.

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from methodologies described for the isolation of acetylenic antibiotics from bacterial fermentation broths.

  • Fermentation: Culture the this compound-producing Burkholderia strain in a suitable liquid medium (e.g., Tryptic Soy Broth) with aeration and agitation at an optimal temperature (e.g., 30°C) for a period sufficient for secondary metabolite production (typically 48-72 hours).

  • Cell Removal: Centrifuge the fermentation broth to pellet the bacterial cells. The supernatant, which contains the secreted this compound, is collected.

  • Solvent Extraction: Adjust the pH of the supernatant to acidic (e.g., pH 3.0) and perform a liquid-liquid extraction using a non-polar organic solvent such as ethyl acetate or chloroform. The this compound will partition into the organic phase.

  • Concentration: Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

    • Collect fractions and analyze them for antimicrobial activity using a bioassay (e.g., disk diffusion assay against a sensitive indicator strain like Staphylococcus aureus).

    • Pool the active fractions and further purify them using High-Performance Liquid Chromatography (HPLC), preferably on a reverse-phase column (e.g., C18), to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7][8][9][10]

  • Preparation of Antimicrobial Stock: Dissolve the purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate:

    • Dispense a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the this compound stock solution across the wells of the plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., to a 0.5 McFarland standard). Dilute the inoculum to the final required concentration in the growth medium.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no drug) and a negative control (medium only). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock SerialDilution Perform 2-fold Serial Dilution in 96-well plate PrepStock->SerialDilution Inoculate Inoculate Plate Wells SerialDilution->Inoculate PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate ReadMIC Visually Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound is a potent antimicrobial metabolite that plays a significant role in the ecological success of its producing Burkholderia species. Its demonstrated efficacy against plant pathogens like Pythium ultimum makes it a strong candidate for development as a natural biopesticide, offering a potential alternative to synthetic chemical fungicides. For drug development professionals, its activity against Gram-positive bacteria warrants further investigation into its mechanism of action and potential as a therapeutic agent.

Future research should focus on several key areas:

  • Broad-spectrum Activity: A comprehensive analysis of the MIC of purified this compound against a wider range of plant and human pathogens is needed to fully understand its potential applications.

  • Mode of Action: Elucidating the specific molecular target of this compound in both fungal and bacterial cells is crucial for understanding its mechanism of action and for potential lead optimization in drug discovery.

  • Insecticidal/Nematicidal Activity: Investigations are required to determine if this compound possesses any direct insecticidal or nematicidal properties, which would broaden its known ecological significance.

  • Biosynthetic Engineering: Understanding the regulation and biosynthesis of this compound could open avenues for strain improvement and heterologous expression to enhance production for commercial applications.

By continuing to explore the ecological and molecular aspects of this compound, the scientific community can unlock its full potential for applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cepacin A from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cepacin A is a potent acetylenic antibiotic produced by certain species of the Burkholderia genus, such as Burkholderia ambifaria and Burkholderia cepacia.[1][2] It exhibits significant activity against various Gram-positive bacteria, including staphylococci.[1][3] This document provides a detailed protocol for the purification of this compound from bacterial culture, intended for researchers in natural product chemistry, microbiology, and drug discovery. The methodology covers bacterial cultivation, extraction of the active compound, and a multi-step chromatographic purification process.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the development and optimization of the purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight270.29 g/mol [4]
Chemical ClassPolyacetylene; γ-lactone[4]
Producing OrganismsBurkholderia cepacia SC 11,783, Burkholderia ambifaria BCC0191[1][3]
BioactivityAntibacterial (primarily against Gram-positive bacteria)[3]
StabilityUnstable as a solvent-free material; can be stored in solution in the dark at -20°C.[4]

Experimental Protocols

The purification of this compound involves a series of steps, from bacterial fermentation to the isolation of the pure compound. The overall workflow is depicted in the diagram below.

Diagram: Experimental Workflow for this compound Purification

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Chromatography A Bacterial Inoculum Preparation B Fermentation in Liquid Culture A->B Inoculation C Centrifugation to Remove Biomass B->C Harvesting D Supernatant Collection C->D Separation E Solvent Extraction (e.g., Dichloromethane) D->E Extraction F Concentration of Organic Phase E->F Evaporation G Silica Gel Chromatography (Normal Phase) F->G Initial Purification H Partition Chromatography (Sephadex LH-20) G->H Intermediate Purification I Reverse-Phase HPLC (C18 Column) H->I Final Polishing J Pure this compound I->J Isolation

Caption: Overall workflow for the purification of this compound.

Protocol 1: Bacterial Culture and Fermentation

This protocol describes the cultivation of a this compound-producing Burkholderia strain.

  • Inoculum Preparation:

    • Prepare a suitable agar medium, such as Burkholderia Cepacia Selective Agar (BCSA).

    • Streak the producing bacterial strain onto the agar plate and incubate at 30-35°C for 48-72 hours until single colonies are visible.

    • Inoculate a single colony into a sterile starter culture medium (e.g., Tryptic Soy Broth) and incubate at 30°C with shaking (200 rpm) for 18-24 hours.

  • Fermentation:

    • Prepare the production medium. A variety of media can be used, and optimization may be required. A suitable starting point is a nutrient-rich broth.

    • Inoculate the production medium with the starter culture (typically a 1-5% v/v inoculum).

    • Incubate the culture at 30°C with agitation for an appropriate time to allow for the production of this compound (typically 24-72 hours). Production can be monitored by taking small samples periodically and analyzing them for antibacterial activity or by HPLC.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the culture broth.

  • Harvesting:

    • After the fermentation period, harvest the culture broth.

    • Centrifuge the broth at a sufficient speed and duration (e.g., 8,000 x g for 20 minutes) to pellet the bacterial cells.

    • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to approximately 5.0 using hydrochloric acid.[5]

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of a moderately polar organic solvent such as dichloromethane or ethyl acetate.[5]

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate, and collect the organic (lower) phase containing this compound.

    • Repeat the extraction of the aqueous phase at least two more times with fresh organic solvent to maximize the yield.

    • Pool the organic extracts.

  • Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

    • Filter off the sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Protocol 3: Chromatographic Purification of this compound

This multi-step chromatography protocol is designed to purify this compound from the crude extract.

  • Silica Gel Chromatography (Initial Purification):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

    • Dissolve the crude extract in a minimal amount of the column equilibration solvent and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-ethyl acetate mixture.[5]

    • Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) or by testing their antibacterial activity.

    • Pool the fractions containing this compound and concentrate them in vacuo.

  • Partition Chromatography (Intermediate Purification):

    • For further purification, a Sephadex LH-20 column can be used.

    • Prepare the column and equilibrate it with a suitable solvent system, such as methanol-chloroform-heptane (1:3:6).[5]

    • Dissolve the partially purified material from the previous step in the mobile phase and apply it to the column.

    • Elute the column isocratically with the same solvent system.

    • Collect and analyze fractions as described previously. Pool and concentrate the active fractions.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing):

    • The final purification step is performed using RP-HPLC.

    • A C18 column is recommended.[5]

    • Prepare a mobile phase of acetonitrile and water. An isocratic or gradient elution can be used. A starting point could be a 3:7 mixture of acetonitrile:water.[5]

    • Dissolve the sample from the partition chromatography step in the mobile phase and filter it through a 0.22 µm syringe filter before injection.

    • Monitor the elution profile at a suitable wavelength (e.g., 261 nm).[5]

    • Collect the peak corresponding to this compound.

    • The purity of the final product can be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR.

Data Presentation

The following table summarizes the key parameters for the chromatographic purification steps. It is important to note that these are starting points, and optimization will likely be necessary to achieve the best results.

Table 2: Chromatographic Purification Parameters for this compound

Chromatography StepStationary PhaseMobile PhaseElution ModeMonitoring
Silica Gel Chromatography Silica GelChloroform-Ethyl AcetateGradientTLC, Bioassay
Partition Chromatography Sephadex LH-20Methanol-Chloroform-Heptane (1:3:6)IsocraticTLC, Bioassay
Reverse-Phase HPLC C18Acetonitrile-Water (e.g., 3:7)Isocratic/GradientUV (261 nm)

Concluding Remarks

The protocols outlined in this application note provide a comprehensive framework for the purification of this compound from bacterial culture. The successful isolation of this antibiotic relies on a systematic approach involving careful cultivation of the producing organism, efficient extraction, and a multi-step chromatographic purification strategy. Researchers are encouraged to optimize the described conditions to suit their specific bacterial strain and available equipment to maximize the yield and purity of the final product. The instability of purified this compound necessitates careful handling and storage to preserve its biological activity.[4]

References

Application Notes and Protocols for the HPLC and Mass Spectrometry of Cepacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepacin A is a polyyne metabolite produced by some species of the bacterium Burkholderia, such as Burkholderia ambifaria. It has garnered interest due to its potential as a plant-protective agent.[1][2] The accurate and sensitive determination of this compound is crucial for research into its biosynthesis, biological activity, and potential applications. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Chemical Information:

  • Molecular Formula: C₁₆H₁₄O₄[1]

  • Monoisotopic Mass: 270.0892 g/mol

  • Observed Masses: [M+H]⁺ = 271.0964, [M+Na]⁺ = 293.08[1][3][4]

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is adapted from methods for extracting metabolites from Burkholderia species.

Materials:

  • Bacterial culture of a this compound-producing strain (e.g., Burkholderia ambifaria) grown on a suitable agar medium.

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Conical tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Excise agar plugs from the bacterial culture plate.

  • Transfer the agar plugs to a 50 mL conical tube.

  • Add 20 mL of ethyl acetate to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the agar and bacterial debris.

  • Carefully decant the ethyl acetate supernatant into a clean flask.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

G filtration filtration hplc hplc filtration->hplc Inject into HPLC

Figure 1: Experimental workflow for the extraction and analysis of this compound.

HPLC Method

This method is a general-purpose gradient for the separation of polyynes and should be optimized for your specific instrumentation and column.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

HPLC Parameters:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
UV Detection 254 nm and 280 nm (for method development)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Note: The retention time of this compound on a C18 column has not been definitively reported in the literature and will need to be determined experimentally.

Mass Spectrometry Method

The following parameters are a starting point for the analysis of this compound and should be optimized for the specific mass spectrometer being used.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS analysis (e.g., a triple quadrupole or Q-TOF instrument).

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 100-500
Precursor Ion (for MS/MS) m/z 271.1

Collision-Induced Dissociation (CID) for MS/MS:

  • Collision Gas: Argon

  • Collision Energy: A ramp of 10-40 eV should be applied to observe a range of fragment ions. The optimal collision energy will need to be determined empirically.

Data Presentation

Quantitative Data

The following table provides representative quantitative parameters for the analysis of polyketide compounds, which are structurally related to this compound. These values should be experimentally determined for a specific this compound assay.

ParameterRepresentative Value Range
Retention Time (RT) To be determined experimentally
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linearity (R²) > 0.99
Mass Spectral Data
IonObserved m/z
[M+H]⁺ 271.0964
[M+Na]⁺ 293.08

Proposed Fragmentation Pathway

A definitive MS/MS fragmentation pattern for this compound is not currently available in the public domain. Based on the structure of this compound and the known fragmentation of aromatic and polyacetylenic compounds, a proposed fragmentation pathway is presented below. The primary fragmentation events are expected to involve cleavages of the ester linkage and fragmentation of the polyyne chain.

G

Figure 2: Proposed fragmentation pathway for protonated this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive starting point for the HPLC and mass spectrometry analysis of this compound. The provided methods are robust and can be adapted to various research and development needs. It is important to note that method validation, including the determination of retention time, fragmentation patterns, and quantitative parameters, should be performed on the specific instrumentation used for analysis. These analytical tools will be invaluable for advancing the understanding and application of this promising natural product.

References

Application Notes and Protocols: Development of Cepacin A as a Biopesticide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing scrutiny of chemical pesticides due to their environmental and toxicological effects has spurred research into biological alternatives.[1] Beneficial microorganisms that produce antimicrobial compounds offer a promising avenue for sustainable agriculture.[2][3] Bacteria from the genus Burkholderia are known for producing a wide array of potent antifungal, antibacterial, and anti-nematodal compounds and have been used commercially as biopesticides.[1] However, their application was halted in 1999 by the US Environmental Protection Agency (EPA) due to safety concerns, as some species are opportunistic human pathogens, particularly for individuals with cystic fibrosis (CF).[1][3][4]

This document details the development of Cepacin A, a potent antimicrobial metabolite produced by Burkholderia ambifaria, as a viable biopesticide.[2][4] Through genome mining and functional analyses, this compound has been identified as the key molecule responsible for protecting crops against damping-off disease caused by the oomycete Pythium ultimum.[1][5][6] Furthermore, a key advancement has been the development of an attenuated bacterial strain that retains its biopesticidal efficacy while demonstrating reduced virulence in animal models, addressing the primary safety concerns.[1][4] These notes provide an overview of the efficacy data, safety strategies, and detailed protocols for key experiments in the evaluation of this compound.

Mechanism of Action and Genetic Basis

This compound is a polyyne, an organic compound with alternating single and triple bonds, that exhibits strong antimicrobial properties.[7] Its production is governed by a specific biosynthetic gene cluster (BGC) located on the second replicon of the B. ambifaria genome.[1][8] This BGC is regulated by a LuxRI-associated quorum sensing system.[3][8]

The direct role of this compound in plant protection was confirmed through genetic knockout studies. A cepacin-deficient mutant of B. ambifaria BCC0191 (BCC0191::ccnJ) was created by disrupting a key gene in the BGC.[1] This mutant lost its ability to inhibit the growth of Pythium ultimum and failed to protect pea seedlings from damping-off disease, directly linking this compound production to the biocontrol activity.[1][6][7]

The development workflow to identify and validate this compound as a biopesticide is outlined below.

cluster_0 Discovery & Validation A Genome Mining of B. ambifaria Strains B Identify Cepacin Biosynthetic Gene Cluster (BGC) A->B Identify potential BGCs C Construct Cepacin-deficient Mutant (::ccnJ) B->C Target BGC for knockout D In Vitro & In Vivo Assays (WT vs. Mutant) C->D Comparative testing E Confirm this compound is the Active Biocontrol Agent D->E Analyze results cluster_0 Safety Attenuation Workflow WT Wild-Type B. ambifaria (3 Replicons) Mutant Attenuated Strain (2 Replicons) WT->Mutant Delete 3rd Replicon Outcome Safer Biopesticide: - Efficacy Maintained - Virulence Reduced Mutant->Outcome Phenotypic Analysis cluster_0 Mechanism of Biocontrol BGC Cepacin BGC on Replicon 2 Prod Biosynthesis of This compound BGC->Prod encodes Inhibit Inhibition of Pythium ultimum Prod->Inhibit causes Protect Protection of Pea Seedling Inhibit->Protect leads to

References

Total Chemical Synthesis of Cepacin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepacin A is a potent antibiotic with a complex chemical structure, featuring a unique combination of an epoxide, a butenolide, an allene, and a diyne moiety. While the total chemical synthesis of this compound has been a subject of scientific inquiry, a complete synthesis has not yet been reported in peer-reviewed literature. This document provides a comprehensive overview of the current knowledge, including the elucidated biosynthetic pathway and the reported chemical synthesis of a key structural fragment. Detailed protocols and data are presented to aid researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.

Introduction

This compound and its analogue Cepacin B are acetylenic antibiotics first isolated from Pseudomonas cepacia.[1] These compounds have demonstrated significant activity against various bacteria.[1][2] The complex and stereochemically rich structure of this compound makes it a challenging and attractive target for total synthesis. A successful synthetic route would not only provide access to the natural product for further biological evaluation but also open avenues for the creation of novel analogues with potentially improved therapeutic properties.

This document details the current understanding of this compound synthesis, focusing on two key areas: the natural biosynthetic pathway and progress in its chemical synthesis.

Chemical Structure of this compound

The chemical structure of this compound is presented below:

Chemical Formula: C₁₆H₁₄O₄ Molecular Weight: 270.28 g/mol

(Structure image would be placed here in a full document)

Biosynthesis of this compound

Recent advances in genome mining have led to the identification of the biosynthetic gene cluster (BGC) responsible for this compound production in Burkholderia ambifaria.[1][3][4][5] This discovery has provided significant insights into the enzymatic machinery that constructs this complex molecule.

The this compound BGC is approximately 13 kb in size and comprises 13 biosynthetic genes.[6] The pathway is believed to involve a polyketide synthase (PKS) system, which is responsible for the assembly of the carbon backbone, followed by a series of enzymatic modifications to install the characteristic functional groups.

Proposed Biosynthetic Pathway

The following diagram illustrates a proposed biosynthetic pathway for this compound, based on the identified gene cluster.

CepacinA_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain tailoring_enzymes Tailoring Enzymes (e.g., Desaturases, Hydroxylases) polyketide_chain->tailoring_enzymes intermediate Modified Polyketide Intermediate tailoring_enzymes->intermediate cyclase Cyclase / Lactonization intermediate->cyclase procepacin Butenolide intermediate cyclase->procepacin epoxidase_allene_synthase Epoxidase / Allene Synthase / Diyne formation procepacin->epoxidase_allene_synthase cepacin_a This compound epoxidase_allene_synthase->cepacin_a

Caption: Proposed biosynthetic pathway of this compound.

Progress Towards Total Chemical Synthesis of this compound

To date, a complete total synthesis of this compound has not been reported. However, significant progress has been made in the stereoselective synthesis of a key fragment of the molecule, the bromoallenyl-substituted epoxide derivative. The following sections detail the reported synthetic approach.

Retrosynthetic Analysis of a Key this compound Fragment

The synthetic strategy for the key bromoallenyl-substituted epoxide fragment of this compound relies on a chiral pool approach, starting from D-arabinose to establish the required stereocenters.

Retrosynthesis target Bromoallenyl-substituted epoxide fragment sm1 Propargylic alcohol intermediate target->sm1 Bromoallenation sm2 Aldehyde intermediate sm1->sm2 Alkynylation sm3 D-Arabinose sm2->sm3 Multi-step conversion

Caption: Retrosynthetic analysis of a key this compound fragment.

Experimental Protocols for the Synthesis of the Bromoallenyl-substituted Epoxide Fragment

The following protocols are based on the "Preliminary Communication" by Tang and Wu and represent key transformations in the synthesis of the this compound fragment.

Protocol 1: Synthesis of the Aldehyde Intermediate from D-Arabinose

This multi-step process involves the protection of hydroxyl groups, oxidative cleavage, and subsequent functional group manipulations to yield the key aldehyde intermediate. The stereocenters at C-7, C-8, and C-9 of the final fragment are established from the stereochemistry of D-arabinose.

(Detailed multi-step procedure would be listed here, including reagents, conditions, and purification methods.)

Protocol 2: Alkynylation of the Aldehyde Intermediate

This step introduces the carbon framework that will become the allene and diyne portion of the molecule.

  • Dissolve the aldehyde intermediate in a suitable aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a solution of a lithium acetylide reagent (e.g., lithium trimethylsilylacetylide) dropwise.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting propargylic alcohol by flash column chromatography.

Protocol 3: Bromoallenation of the Propargylic Alcohol

This crucial step forms the bromoallene moiety with control over the axial chirality, which is directed by the stereocenter at the adjacent carbon.

  • Dissolve the propargylic alcohol in a suitable solvent (e.g., CH₂Cl₂).

  • Add CuBr and LiBr to the solution.

  • Cool the mixture to the specified temperature (e.g., 0 °C).

  • Slowly add a solution of the appropriate reagent (e.g., a sulfonylhydrazine derivative) to generate the reactive allene-forming species.

  • Stir the reaction at the specified temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the bromoallenyl-substituted product by flash column chromatography.

An interesting and unexpected observation was that the α-isomer of the precursor propargylic alcohol was entirely resistant to the bromoallenation conditions that were effective for the β-isomer.

Summary of Key Reaction Data

The following table summarizes the reported yields for the key synthetic steps.

StepReactantProductReagents and ConditionsYield (%)
Aldehyde SynthesisD-ArabinoseAldehyde IntermediateMulti-stepN/A
AlkynylationAldehyde IntermediatePropargylic Alcohol IntermediateLithium acetylide, THF, -78 °CN/A
Bromoallenation (β-isomer)β-Propargylic Alcohol IntermediateBromoallenyl-substituted EpoxideCuBr, LiBr, CH₂Cl₂N/A
Bromoallenation (α-isomer)α-Propargylic Alcohol IntermediateNo ReactionCuBr, LiBr, CH₂Cl₂0

Note: "N/A" indicates that specific yield data was not available in the preliminary communication abstracts.

Future Outlook and Potential Synthetic Strategies

The completion of the total synthesis of this compound remains a significant challenge. Future synthetic efforts will need to address the following key aspects:

  • Stereoselective formation of the butenolide ring: This could potentially be achieved through various methods, including asymmetric dihydroxylation and subsequent lactonization, or by employing chiral auxiliaries.

  • Coupling of the butenolide and the epoxide fragments: A robust and high-yielding coupling strategy will be essential. Potential methods include Sonogashira coupling to introduce the diyne system, followed by further functionalization.

  • Installation of the terminal diyne: The sensitive nature of the diyne moiety will require mild reaction conditions for its introduction and manipulation.

A potential workflow for the completion of the synthesis is outlined below.

Future_Synthesis epoxide_fragment Bromoallenyl-substituted epoxide fragment coupling Fragment Coupling (e.g., Sonogashira) epoxide_fragment->coupling butenolide_fragment Stereodefined butenolide fragment butenolide_fragment->coupling coupled_intermediate Coupled Intermediate coupling->coupled_intermediate final_steps Final Functional Group Manipulations coupled_intermediate->final_steps cepacin_a This compound final_steps->cepacin_a

Caption: A potential workflow for the total synthesis of this compound.

Conclusion

While the total chemical synthesis of this compound is yet to be accomplished, the groundwork has been laid through the elucidation of its biosynthetic pathway and the successful synthesis of a key fragment. The information and protocols provided herein are intended to serve as a valuable resource for researchers working towards the ultimate goal of a complete synthesis of this fascinating and biologically important natural product. The development of a scalable synthetic route will be crucial for further exploring the therapeutic potential of this compound and its analogues.

References

Application Notes and Protocols: Synthesis and Evaluation of Cepacin A Analogs for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepacin A, a polyacetylene natural product isolated from Burkholderia cepacia, has demonstrated significant antimicrobial and potential anticancer activities.[1] Its unique structure, featuring a γ-lactone ring and a conjugated dienyne system, presents an attractive scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound analogues and their subsequent biological evaluation. The methodologies outlined herein are intended to guide researchers in the exploration of this promising class of compounds.

Synthesis of this compound Analogues

While the total synthesis of this compound is a complex undertaking, analogues can be synthesized to explore structure-activity relationships (SAR). The following protocol describes a plausible synthetic route to a key intermediate, a bromoallenyl-substituted epoxide, which is a core structural motif of this compound. This approach is based on synthetic strategies reported for related natural products.[2][3]

Synthetic Scheme Overview

The synthesis of a key bromoallenyl-substituted epoxide intermediate starts from the chiral pool material, D-arabinose. The synthetic strategy involves several key transformations including protection of hydroxyl groups, oxidative cleavage, Wittig reaction, stereoselective epoxidation, and finally, the introduction of the bromoallene moiety.

Diagram of Synthetic Workflow

G D_arabinose D-Arabinose Protected_sugar Protected Sugar Derivative D_arabinose->Protected_sugar Protection Aldehyde Aldehyde Intermediate Protected_sugar->Aldehyde Oxidative Cleavage alpha_beta_unsaturated_ester α,β-Unsaturated Ester Aldehyde->alpha_beta_unsaturated_ester Wittig Reaction Epoxide_ester Epoxide Ester alpha_beta_unsaturated_ester->Epoxide_ester Epoxidation Epoxide_alcohol Epoxide Alcohol Epoxide_ester->Epoxide_alcohol Reduction Bromoallene_epoxide Bromoallenyl-Substituted Epoxide (this compound Analogue Core) Epoxide_alcohol->Bromoallene_epoxide Bromoallene Formation G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB (inhibitor) IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_genes activates transcription of Cepacin_A_analogue This compound Analogue Cepacin_A_analogue->IKK inhibits G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Cepacin_A_analogue This compound Analogue Membrane_interaction Interaction with Membrane Cepacin_A_analogue->Membrane_interaction Membrane_disruption Membrane Disruption / Pore Formation Membrane_interaction->Membrane_disruption Ion_leakage Ion Leakage Membrane_disruption->Ion_leakage Cell_death Cell Death Ion_leakage->Cell_death

References

Application Notes and Protocols for Using Cepacin A in Dual-Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cepacin A, an acetylenic antibiotic, in dual-culture assays. This document is intended to guide researchers in assessing the antimicrobial, particularly antifungal and anti-oomycete, activity of this compound against various target organisms.

Introduction

This compound is a bioactive secondary metabolite produced by several species of bacteria, including Pseudomonas cepacia and Burkholderia ambifaria.[1] It has demonstrated significant antimicrobial properties, notably against Gram-positive bacteria such as staphylococci and, critically for agricultural applications, against plant pathogenic oomycetes like Pythium ultimum.[1][2][3] Dual-culture assay is a fundamental in vitro technique used to evaluate the antagonistic capabilities of a microorganism or a purified antimicrobial compound against another microorganism. This method provides a clear visual and quantifiable measure of growth inhibition.

The primary application of this compound in this context is as a potential biocontrol agent. Its efficacy in protecting crops from damping-off disease, mediated by its inhibitory action against Pythium, makes it a compound of interest for the development of novel fungicides and biopesticides.[2][3][4]

Mechanism of Action

While the precise molecular targets of this compound are not fully elucidated, evidence suggests that its antifungal and anti-oomycete activity may involve the disruption of cell wall integrity. Observations of fungal cells exposed to similar antimicrobial compounds from Burkholderia species have shown profound morphological changes, including the aggregation of protoplasm and the breakage of the cell wall.[5] This leads to a loss of osmotic balance and ultimately, cell lysis. The fungal and oomycete cell wall is a complex structure primarily composed of glucans, chitin, and glycoproteins, which are essential for cell shape, and survival.[6][7][8] Inhibition of the synthesis or integrity of these components is a common mechanism for antifungal agents.[6][7]

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound and a Functionally Similar Compound
CompoundTarget OrganismOrganism TypeAssay TypeEffective Concentration (MIC)Reference
This compoundStaphylococciGram-positive bacteriaBroth Dilution0.2 µg/mL[1][2]
This compoundStreptococciGram-positive bacteriaBroth Dilution50 µg/mL[1][2]
This compoundMajority of Gram-negative organismsGram-negative bacteriaBroth Dilution6.3 to >50 µg/mL[1][2]
CF66IFusarium sp.FungusBroth Dilution2.5 - 20.0 µg/mL[5]
CF66IColletotrichum lindemuthianumFungusBroth Dilution2.5 - 20.0 µg/mL[5]
CF66I*Rhizoctonia solaniFungusBroth Dilution2.5 - 20.0 µg/mL[5]

*Note: CF66I is a novel antifungal compound from Burkholderia cepacia with a similar proposed mechanism of action, included here as a reference for typical effective concentrations against plant pathogenic fungi.

Table 2: Qualitative Antagonistic Activity of this compound-Producing Bacterium
Producer StrainTarget PathogenPathogen TypeObservation in Dual-CultureReference
Burkholderia ambifaria BCC0191 (Wild-Type)Pythium ultimumOomyceteSignificant inhibition of mycelial growth[2][3]
Burkholderia ambifaria BCC0191 (cepacin-deficient mutant)Pythium ultimumOomyceteLoss of inhibitory activity[2][3]
Burkholderia ambifaria BCC0191 (Wild-Type)Staphylococcus aureusGram-positive bacteriaFormation of inhibition zone[2]
Burkholderia ambifaria BCC0191 (cepacin-deficient mutant)Staphylococcus aureusGram-positive bacteriaLoss of inhibitory activity[2]

Experimental Protocols

Protocol 1: Dual-Culture Agar Plate Assay with Purified this compound

This protocol is designed to assess the inhibitory effect of purified this compound on the radial growth of a fungal or oomycete pathogen.

Materials:

  • Purified this compound

  • Target fungal or oomycete culture (e.g., Pythium ultimum, Fusarium oxysporum)

  • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, or acetonitrile)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve purified this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Prepare Test Solutions: From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for testing (e.g., ranging from 1 µg/mL to 100 µg/mL).

  • Culture the Target Pathogen: Grow the target fungal or oomycete pathogen on an appropriate agar medium until the culture is actively growing.

  • Inoculate Assay Plates:

    • Pour the sterile molten agar medium into Petri dishes and allow it to solidify.

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing pathogen culture.

    • Place the mycelial plug in the center of a fresh agar plate.

  • Apply this compound:

    • Impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of each this compound dilution.

    • Allow the solvent to evaporate from the discs in a sterile environment.

    • Place the impregnated discs on the agar surface, equidistant from the central mycelial plug (e.g., 2-3 cm away).

    • As a negative control, use a disc impregnated with the solvent alone.

  • Incubation: Incubate the plates at the optimal temperature for the target pathogen (e.g., 25-28°C) for 3-7 days, or until the mycelium in the control plate has grown significantly.

  • Data Collection and Analysis:

    • Observe the plates for the formation of an inhibition zone around the discs containing this compound.

    • Measure the radius of the pathogen colony growth towards the test disc (T) and the radius of the colony growth on the control plate (C).

    • Calculate the percentage of inhibition using the following formula: Percentage Inhibition (%) = [(C - T) / C] * 100

Protocol 2: Dual-Culture Assay with a this compound-Producing Bacterium

This protocol assesses the antagonistic effect of a living bacterium that produces this compound against a target pathogen.

Materials:

  • This compound-producing bacterial strain (e.g., Burkholderia ambifaria)

  • Target fungal or oomycete culture

  • Appropriate growth medium (e.g., PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile inoculation loop or sterile swabs

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Cultures: Grow the this compound-producing bacterium and the target pathogen on their respective optimal agar media.

  • Inoculate Assay Plates:

    • Pour sterile molten PDA into Petri dishes and allow it to solidify.

    • Place a 5 mm mycelial plug of the target pathogen in the center of the plate.

  • Introduce the Antagonist:

    • Using a sterile inoculation loop or swab, streak the this compound-producing bacterium in a line on the agar surface, approximately 2-3 cm away from the edge of the mycelial plug.

    • For a control plate, do not introduce the antagonist bacterium.

  • Incubation: Incubate the plates at a temperature that allows for the growth of both microorganisms (e.g., 28°C) for 5-10 days.

  • Data Collection and Analysis:

    • Observe the interaction between the two microorganisms. Look for a zone of inhibition where the pathogen's growth is restricted by the presence of the bacterium.

    • Measure the radial growth of the pathogen in the direction of the antagonist streak (T) and the radial growth on the control plate (C).

    • Calculate the percentage of inhibition as described in Protocol 1.

Visualizations

G cluster_cepacin This compound Action cluster_cell_wall Fungal/Oomycete Cell Wall This compound This compound Cell Wall Integrity Cell Wall Integrity This compound->Cell Wall Integrity Inhibits/Disrupts Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss of Glucan Synthesis Glucan Synthesis Glucan Synthesis->Cell Wall Integrity Chitin Synthesis Chitin Synthesis Chitin Synthesis->Cell Wall Integrity

Caption: Proposed mechanism of this compound action on the fungal/oomycete cell wall.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound dilutions E Apply this compound-impregnated discs A->E B Culture target pathogen D Inoculate plate with pathogen plug B->D C Pour agar plates C->D D->E F Incubate plates E->F G Measure inhibition zone F->G H Calculate percentage inhibition G->H

Caption: Experimental workflow for the dual-culture assay with purified this compound.

References

Spectroscopic Analysis of Cepacin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepacin A is a polyyne antibiotic produced by the bacterium Burkholderia ambifaria (formerly Pseudomonas cepacia). It exhibits significant antimicrobial activity and plays a role in the biocontrol of plant pathogens. This document provides a summary of the available spectroscopic data for this compound and detailed protocols for its analysis, intended to support research and development efforts.

Chemical Structure and Properties

  • Molecular Formula: C₁₆H₁₄O₄

  • Molecular Weight: 270.28 g/mol

  • Class: Polyacetylene (Polyyne)

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key mass spectrometry data available in the literature. At present, detailed public access to specific ¹H and ¹³C NMR assignments, as well as complete IR and UV-Vis spectral data from the original characterization, is limited.

Mass Spectrometry Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of this compound.

Ionization ModeIon Observedm/z (Observed)Reference
ESI+[M+H]⁺271.0964[1]
ESI+[M+Na]⁺293.08[1]

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of this compound and related microbial metabolites.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is designed for the detection and quantification of this compound in bacterial culture extracts.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with Electrospray Ionization (ESI) source

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • This compound standard (if available)

  • Bacterial culture extract containing this compound

Procedure:

  • Sample Preparation:

    • Extract the bacterial culture (e.g., grown on agar plates) with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) for injection.

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to 100% over a period of 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 300-350°C.

    • Nebulizer Gas (Nitrogen) Pressure: 2-3 bar.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Acquire data in full scan mode to detect all ions. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used if a standard is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a cryoprobe for enhanced sensitivity.

Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD)

  • Purified this compound sample (several milligrams)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the purified this compound in the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled spectrum is standard.

    • 2D NMR: To aid in structural assignment, acquire a suite of two-dimensional NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • If using an ATR-FTIR, a small amount of the purified solid or a concentrated solution of this compound is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Perform a background scan with the clean ATR crystal or an empty KBr press.

    • Collect the sample spectrum and ratio it against the background.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for identifying the conjugated polyyne system in this compound.

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Dissolve the purified this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration.

  • Data Acquisition:

    • Scan a wavelength range appropriate for polyynes (e.g., 200-400 nm).

    • Use the solvent as a blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Signaling Pathway and Experimental Workflow

Biosynthesis Regulation of this compound

The production of this compound in Burkholderia ambifaria is regulated by a LuxRI-type quorum-sensing (QS) system. This is a cell-density-dependent regulatory mechanism.

CepacinA_Biosynthesis_Regulation cluster_cell Burkholderia ambifaria cell LuxI LuxI (Autoinducer Synthase) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) LuxI->AHL Synthesizes LuxR LuxR (Transcriptional Regulator) Cepacin_BGC This compound Biosynthetic Gene Cluster (BGC) LuxR->Cepacin_BGC Activates Transcription AHL->LuxR Binds to AHL_out AHL AHL->AHL_out Diffuses out (Low cell density) CepacinA This compound Cepacin_BGC->CepacinA Produces AHL_out->AHL Diffuses in (High cell density)

Caption: LuxRI quorum-sensing regulation of this compound biosynthesis.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a bacterial culture.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis Culture B. ambifaria Culture Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR UVVis UV-Vis Spectroscopy Pure_Compound->UVVis Data_Analysis Data Analysis & Structure Elucidation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis UVVis->Data_Analysis

Caption: Workflow for this compound isolation and spectroscopic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Cepacin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of Cepacin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and production phases of this potent antimicrobial agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the large-scale production of this compound.

Fermentation

Q1: We are experiencing low yields of this compound during fermentation. What are the critical parameters to optimize?

A1: Low yields of this compound can be attributed to several factors throughout the fermentation process. Key parameters to investigate include the composition of the culture medium, pH, temperature, and aeration. For Burkholderia species, the production of secondary metabolites like this compound is often tightly regulated and sensitive to environmental conditions.

Troubleshooting Steps:

  • Medium Composition: The carbon and nitrogen sources are critical. While specific optimal media for high-yield this compound production are not extensively published, a rich medium is generally a good starting point. One study on Burkholderia ambifaria utilized BSM-G agar for metabolite production. A common approach for optimizing secondary metabolite production is to test various complex nitrogen sources (e.g., yeast extract, peptone) and carbon sources (e.g., glucose, glycerol).

  • pH Control: The pH of the fermentation broth can significantly impact enzyme activity and metabolite production. For a related lipase from Burkholderia cepacia, the optimal pH for production was found to be 9.0. It is crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause significant shifts.

  • Temperature: Temperature affects both microbial growth and enzyme kinetics. For Burkholderia ambifaria, a growth temperature of 30°C has been used for metabolite production. It is advisable to perform a temperature optimization study to find the optimal balance between biomass production and this compound synthesis.

  • Aeration and Agitation: Adequate oxygen supply is often crucial for the production of secondary metabolites in aerobic bacteria like Burkholderia. Optimizing the agitation speed and aeration rate can improve oxygen transfer and nutrient distribution. For lipase production by Burkholderia cepacia, an agitation speed of 300 rpm was found to be optimal.

  • Genetic Factors: Research has shown that genetic modifications can significantly impact yield. For instance, a deletion mutant of a specific gene cluster in Burkholderia ambifaria resulted in a 2-fold increase in Cepacin production.[1]

Q2: Our fermentation is inconsistent, with high batch-to-batch variability. How can we improve reproducibility?

A2: Batch-to-batch variability is a common challenge in large-scale fermentation.[2] Key areas to focus on for improving consistency include:

  • Inoculum Preparation: Standardize the age, size, and physiological state of the inoculum.

  • Raw Material Quality: Ensure the consistent quality of all medium components.

  • Process Control: Implement tight control over pH, temperature, dissolved oxygen, and nutrient feeding rates.

  • Sterilization: Ensure complete and consistent sterilization of the fermenter and media to prevent contamination.

Purification

Q3: What are the main challenges in purifying this compound from the fermentation broth?

A3: The primary challenges in purifying this compound, a polyyne antibiotic, include its potential instability and the need to separate it from a complex mixture of other metabolites and cellular components. Polyyne compounds can be sensitive to light, heat, and certain pH conditions.

Troubleshooting Steps:

  • Initial Extraction: this compound can be extracted from the fermentation supernatant using moderately polar organic solvents such as n-butanol, ethyl acetate, chloroform, or dichloromethane.[3] A simple analytical method involves extraction with ethyl acetate. For larger scale, liquid-liquid extraction is a common first step.

  • Chromatography: A multi-step chromatography approach is typically necessary for high purity. A US patent from 1985 describes a process involving normal-phase chromatography on silica gel or partition chromatography.[3] Modern approaches would likely involve a combination of hydrophobic interaction chromatography (HIC), ion-exchange chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Product Stability during Purification: To minimize degradation, it is advisable to work at reduced temperatures and protect the product from light. The choice of solvents and pH of buffers should be carefully considered based on stability studies.

Q4: We are observing significant loss of this compound during the purification process. What can we do to improve recovery?

A4: Product loss during purification can occur at various stages. To improve recovery:

  • Optimize Extraction: Ensure the chosen solvent and extraction conditions provide high partitioning of this compound from the aqueous phase.

  • Minimize Steps: Each purification step will result in some product loss. Streamlining the process by combining steps where possible can improve overall yield.

  • Column Loading and Elution: Optimize the loading conditions and elution gradients for each chromatography step to ensure sharp peaks and good separation, minimizing fraction collection volumes and cross-contamination.

  • Monitor Fractions: Use a rapid analytical method, such as UV-Vis spectroscopy (monitoring at 261 nm) or HPLC, to quickly identify fractions containing this compound and avoid unnecessary pooling of low-concentration fractions.[3]

Stability and Storage

Q5: How stable is this compound, and what are the optimal storage conditions?

A5: this compound is a polyyne antibiotic, and compounds of this class are known to be unstable. While specific quantitative stability data for this compound is limited, general guidelines for polyene antibiotics suggest sensitivity to acidic pH. It has been noted that Cepacins are rather unstable when purified as solvent-free materials but can be stored in solution in darkness at -20°C for extended periods.

General Recommendations for Stability:

  • pH: Maintain a neutral to slightly alkaline pH during processing and in the final formulation. One study on a different polyene antibiotic showed it to be much less sensitive to degradation near neutrality compared to acidic pH.

  • Temperature: Store purified this compound at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • Light: Protect from light at all stages of purification and storage.

  • Solvent: Store in a suitable organic solvent in which it is stable.

Quantitative Data

While comprehensive quantitative data for this compound production is scarce in publicly available literature, the following table summarizes some key findings and provides a starting point for optimization.

ParameterOrganismConditionObservationReference
Genetic Modification Burkholderia ambifariaDeletion of the third replicon (c3 mutant)2-fold increase in Cepacin production[1]
Optimal pH (for a related enzyme) Burkholderia cepaciapH 9.0Maximum lipase production[4]
Optimal Temperature (for growth) Burkholderia ambifaria30°CGrowth for metabolite production[1]
Optimal Agitation (for a related enzyme) Burkholderia cepacia300 rpmMaximum lipase production[4]

Experimental Protocols

Protocol 1: Analytical Scale Extraction of this compound

This protocol is suitable for the rapid extraction of this compound from agar cultures for analytical purposes, such as LC-MS analysis.

Materials:

  • Burkholderia ambifaria culture grown on BSM-G agar plates

  • Ethyl acetate

  • Centrifuge

  • HPLC vials

Procedure:

  • Grow Burkholderia ambifaria on BSM-G agar plates at 30°C for 3 days.

  • To a single plate, add 4 ml of ethyl acetate.

  • Incubate for 2 hours at room temperature to allow for extraction of metabolites.

  • Transfer the ethyl acetate to a centrifuge tube and centrifuge to remove cell debris.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

Protocol 2: Large-Scale Purification of this compound (Based on US Patent 4,503,218)

This protocol outlines a potential workflow for the large-scale purification of this compound from a fermentation broth. Modern chromatography resins and techniques should be considered for optimization.

Materials:

  • Fermentation broth of a this compound-producing strain (e.g., Burkholderia cepacia)

  • Centrifuge

  • Dichloromethane (or other suitable organic solvent)

  • Silica gel for column chromatography

  • Elution solvents (e.g., chloroform, ethyl acetate)

  • Sephadex LH-20 (or other size-exclusion resin)

  • Methanol-chloroform-heptane mixture

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the fermentation broth to remove bacterial cells.

  • Solvent Extraction: Extract the supernatant with dichloromethane.

  • Concentration: Concentrate the organic extract in vacuo.

  • Silica Gel Chromatography:

    • Dissolve the concentrated extract in a minimal amount of chloroform.

    • Load the solution onto a silica gel column equilibrated with chloroform.

    • Wash the column with chloroform.

    • Elute with a gradient of chloroform-ethyl acetate (e.g., starting with 3:1).

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Size-Exclusion Chromatography (Optional Polishing Step):

    • Pool and concentrate the this compound-containing fractions.

    • Dissolve the residue in a methanol-chloroform-heptane mixture (e.g., 1:3:6).

    • Apply the solution to a Sephadex LH-20 column equilibrated with the same solvent system.

    • Elute with the same solvent system and collect fractions.

  • Final Concentration: Pool the pure fractions and concentrate to obtain purified this compound.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Check_Purification Analyze Purification Process Start->Check_Purification Check_Stability Investigate Product Stability Start->Check_Stability Medium Optimize Medium Composition (Carbon/Nitrogen Sources) Check_Fermentation->Medium pH Verify and Control pH Check_Fermentation->pH Temp Optimize Fermentation Temperature Check_Fermentation->Temp Aeration Adjust Aeration and Agitation Check_Fermentation->Aeration Genetics Consider Strain Improvement Check_Fermentation->Genetics Extraction Optimize Solvent Extraction Check_Purification->Extraction Chromatography Refine Chromatography Steps (Resin, Gradient) Check_Purification->Chromatography Handling Minimize Handling and Transfers Check_Purification->Handling Storage Confirm Proper Storage Conditions (Temp, Light, Solvent) Check_Stability->Storage Process_Conditions Evaluate pH and Temperature During Processing Check_Stability->Process_Conditions Solution_F Implement Optimized Fermentation Protocol Medium->Solution_F pH->Solution_F Temp->Solution_F Aeration->Solution_F Genetics->Solution_F Solution_P Implement Refined Purification Protocol Extraction->Solution_P Chromatography->Solution_P Handling->Solution_P Solution_S Implement Stabilized Handling and Storage Storage->Solution_S Process_Conditions->Solution_S Downstream_Processing Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Primary Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography1 Fractions1 Enriched Fractions Chromatography1->Fractions1 Chromatography2 Polishing Chromatography (e.g., Size Exclusion or RP-HPLC) Fractions1->Chromatography2 Pure_CepacinA Purified this compound Chromatography2->Pure_CepacinA

References

"stability issues and degradation of Cepacin A"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cepacin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges associated with this antibiotic. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to have lost activity over a short period. What could be the cause?

A1: Loss of biological activity is a primary indicator of this compound degradation. The chemical structure of this compound contains several functional groups prone to instability, including a lactone, an epoxide, an allene, and a polyyne chain. Degradation can be accelerated by several factors:

  • Improper Storage: this compound, like many complex natural products, is sensitive to temperature. For long-term storage, it is recommended to keep the compound as a lyophilized powder at -20°C or -80°C, protected from moisture.[1][2] Once in solution, stability can decrease significantly.

  • pH of the Solvent: The lactone and epoxide rings in this compound are susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[3][4] It is advisable to prepare solutions in a neutral, buffered solvent immediately before use.

  • Exposure to Light: The polyyne structure in this compound makes it highly susceptible to photodegradation.[5] Exposure to ambient or direct light can lead to rapid inactivation. Always handle this compound solutions in light-protected containers (e.g., amber vials).

  • Oxidation: The conjugated diyne and allene functionalities are prone to oxidation. The use of degassed solvents can help to minimize oxidative degradation.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.

Q2: I observe precipitates forming in my this compound stock solution. What should I do?

A2: Precipitate formation can occur due to several reasons:

  • Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Try preparing a more dilute stock solution.

  • Solvent Incompatibility: Ensure the solvent is appropriate for this compound. While specific solubility data is limited, starting with common solvents for similar polyketides, such as DMSO or ethanol, is a reasonable approach.

  • Degradation Products: The precipitate could consist of insoluble degradation products. If you suspect degradation, the solution should be discarded and a fresh stock prepared.

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the longevity of your this compound stock:

  • Solvent Selection: Dissolve the lyophilized powder in a high-quality, anhydrous solvent such as DMSO or ethanol to a high concentration (e.g., 10-50 mM).

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.[2] For short-term storage (a few days), -20°C may be acceptable, but stability at this temperature should be verified.

  • Handling: When using an aliquot, thaw it quickly and keep it on ice. Avoid prolonged exposure to room temperature and light.

Q4: Can I use water-based buffers to prepare my working solutions of this compound?

A4: While working solutions will likely be aqueous, it is crucial to be mindful of the pH. The stability of this compound in aqueous solutions at different pH values has not been extensively reported. However, compounds with lactone and epoxide moieties are generally most stable at a neutral pH (around 7.0).[4] Acidic or basic conditions can lead to rapid hydrolysis.[3] It is recommended to prepare aqueous solutions fresh for each experiment and use them immediately.

Quantitative Data on the Stability of Related Compounds

Compound Class/Functional GroupUnstable ConditionsGeneral Observations & Recommendations
Polyyne/Polyene Antibiotics Light exposure, acidic pH, oxidizing agentsHighly susceptible to photodegradation.[5] Store in the dark. Avoid acidic conditions which can catalyze degradation.[3]
Lactones Acidic and basic pH (hydrolysis)Hydrolysis of the ester bond is a common degradation pathway. Use neutral buffers for aqueous solutions.
Epoxides Acidic and basic pH (hydrolysis)Ring-opening hydrolysis is a primary degradation route. Maintain neutral pH.
Allenes & Diynes Oxidizing agents, heat, UV lightThese unsaturated systems can be reactive. Protect from air (use degassed solvents) and light.

Experimental Protocols

Protocol: General Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound, lyophilized powder
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of various pH values (e.g., pH 4, 7, 9)
  • Light-protected vials (amber glass)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound and dissolve it in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). This is your stock solution.

3. Stability Study Design:

  • pH Stability:
  • Dilute the stock solution in buffers of different pH values (e.g., 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
  • Temperature Stability:
  • Prepare solutions in a neutral buffer (pH 7).
  • Incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
  • Photostability:
  • Prepare a solution in a neutral buffer.
  • Expose one set of samples to a controlled light source (e.g., a photostability chamber) and keep a control set in the dark.

4. Time Points:

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial (t=0) sample serves as the baseline.

5. HPLC Analysis:

  • Develop an HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another modifier) is a good starting point.
  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
  • Inject samples from each time point and condition.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
  • Identify the appearance of new peaks in the chromatogram, which correspond to degradation products.

Visualizations

Hypothetical_Degradation_Pathway_of_Cepacin_A cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (Light) Cepacin_A This compound Lactone_Hydrolysis Lactone Ring Opening (Diol Carboxylic Acid) Cepacin_A->Lactone_Hydrolysis Epoxide_Hydrolysis Epoxide Ring Opening (Diol) Cepacin_A->Epoxide_Hydrolysis Polyyne_Oxidation Polyyne Chain Oxidation (Various Products) Cepacin_A->Polyyne_Oxidation Isomerization_Polymerization Isomerization/Polymerization of Polyne Chain Cepacin_A->Isomerization_Polymerization

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow_for_Stability_Testing start Prepare Fresh Stock Solution of Antibiotic stress_conditions Expose to Stress Conditions (pH, Temp, Light) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_analysis Calculate % Remaining and Identify Degradants analysis->data_analysis conclusion Determine Degradation Rate and Pathway data_analysis->conclusion

Caption: General workflow for antibiotic stability testing.

References

"overcoming low solubility of Cepacin A in assays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cepacin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro and in vivo experimentation with this compound, with a particular focus on its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is an acetylenic antibiotic belonging to the polyyne class of natural products.[1][2] It is produced by the bacterium Burkholderia cepacia (formerly Pseudomonas cepacia).[1][3] Its primary characterized activity is antibacterial, with notable potency against staphylococci.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. Is this normal?

A2: Yes, this is a commonly encountered issue. This compound, like many polyynes, is a hydrophobic molecule with low solubility in aqueous solutions.[2][4] It is known to be unstable when the solvent is completely removed, often decomposing into an insoluble solid.[5] Therefore, precipitation upon dilution of an organic stock solution (like DMSO) into an aqueous buffer is expected.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For initial solubilization and preparation of a high-concentration stock solution, moderately polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for such applications. Other solvents used for extraction during its purification include n-butanol, ethyl acetate, chloroform, and dichloromethane, which indicates its solubility in these organic solvents.[5]

Q4: How should I store this compound to maintain its stability and solubility?

A4: this compound is known to be unstable in a dry, solvent-free state.[5] It is recommended to store it as a dilute solution in an appropriate organic solvent, such as DMSO, at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote degradation and precipitation.

Troubleshooting Guide: Overcoming Low Solubility in Assays

This guide provides a step-by-step approach to addressing solubility challenges with this compound in your experiments.

Issue 1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer.

Cause: The rapid change in solvent polarity from a high-organic environment (DMSO) to a high-aqueous environment (buffer) causes the hydrophobic this compound to fall out of solution.

Solutions:

  • Optimize DMSO Concentration:

    • Decrease the final DMSO concentration: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for dilution into the assay buffer. However, be aware that highly concentrated stocks in DMSO can also be prone to precipitation over time.

    • Increase the final DMSO concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Many assays can tolerate up to 1-5% DMSO. A higher final DMSO concentration will help keep this compound in solution.

  • Utilize Co-solvents:

    • Incorporate a water-miscible co-solvent into your aqueous buffer. Ethanol, propylene glycol, or polyethylene glycol (PEG) can help to increase the solubility of hydrophobic compounds. The final concentration of the co-solvent should be optimized for both solubility and assay compatibility.

  • Employ Surfactants:

    • Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically below their critical micelle concentration) to help solubilize this compound. These surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.

Issue 2: Even with optimized DMSO concentrations, I see a gradual precipitation of this compound over the course of my experiment.

Cause: While the initial dilution may result in a supersaturated solution, this compound can slowly aggregate and precipitate over time, especially at room temperature or 37°C.

Solutions:

  • Pre-warm the Assay Buffer: Gently warming the assay buffer before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature sensitivity of your biological system.

  • Sonication: After diluting the this compound stock into the assay buffer, briefly sonicate the solution. This can help to break up small aggregates and create a more uniform dispersion.

  • pH Adjustment: The solubility of a compound can be influenced by the pH of the solution, especially if it has ionizable groups. While the structure of this compound does not suggest significant pH-dependent solubility, empirical testing of a narrow pH range around the assay's optimum could be beneficial, provided it does not compromise the biological activity being measured.

Data Presentation

Solvent/Solvent SystemClassSuitability for this compoundComments
Water/Aqueous BuffersPolar ProticPoorHigh likelihood of precipitation.
Dimethyl Sulfoxide (DMSO)Polar AproticGood for Stock SolutionsCommon solvent for initial solubilization of hydrophobic compounds.
EthanolPolar ProticPotential Co-solventCan be used in combination with aqueous buffers to increase solubility.
n-ButanolModerately PolarExtraction SolventUsed in the purification process, indicating good solubility.
Ethyl AcetateModerately PolarExtraction SolventUsed in the purification process, indicating good solubility.
ChloroformNonpolarExtraction SolventUsed in the purification process, indicating good solubility.
DichloromethaneNonpolarExtraction SolventUsed in the purification process, indicating good solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental assays.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is difficult, briefly sonicate the solution in a water bath for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Assay Dilution with Solubility Enhancement
  • Objective: To dilute the this compound stock solution into an aqueous assay buffer while minimizing precipitation.

  • Materials:

    • This compound stock solution (in DMSO)

    • Aqueous assay buffer

    • Co-solvent (e.g., Ethanol) or Surfactant (e.g., Tween® 20)

    • Vortex mixer

  • Procedure (using a co-solvent):

    • Prepare the aqueous assay buffer containing the desired final concentration of the co-solvent (e.g., 5% ethanol). Ensure all other buffer components are compatible with the co-solvent.

    • Warm the buffer/co-solvent mixture to the assay temperature.

    • Add the required volume of the this compound DMSO stock solution to the buffer/co-solvent mixture to achieve the final desired concentration of this compound.

    • Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Proceed with the assay immediately.

Visualizations

Proposed Mechanism of Action for this compound

As a polyyne antibiotic, this compound is likely to exert its antibacterial effect by targeting the bacterial cell membrane. The following diagram illustrates a proposed signaling pathway initiated by membrane disruption.

G CepacinA This compound Membrane Bacterial Cell Membrane CepacinA->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Ion Leakage (K+, H+) Disruption->Leakage Potential Loss of Membrane Potential Leakage->Potential ATP Decreased ATP Synthesis Potential->ATP Metabolism Inhibition of Cellular Processes ATP->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Proposed antibacterial mechanism of this compound via membrane disruption.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to address solubility issues during assay development.

References

"troubleshooting inconsistent bioactivity of Cepacin A"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Cepacin A. The information is designed to address common issues that may lead to inconsistent bioactivity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyyne antibiotic produced by the bacterium Burkholderia ambifaria. It exhibits strong activity against various pathogens. Its primary mechanism of action is the inhibition of critical cellular processes in susceptible organisms.

Q2: What are the optimal storage conditions for this compound to maintain its bioactivity?

To ensure the stability and bioactivity of this compound, it is recommended to store it as a dry powder in a dark, dry place at -20°C or -80°C. If in solution, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1][2]

Q3: What factors can influence the production of this compound by Burkholderia ambifaria?

The production of this compound can be influenced by several factors, including the composition of the culture medium, pH, and incubation temperature.[3] For instance, growing B. ambifaria at a pH of 5 has been shown to increase this compound production compared to a neutral pH.[3]

Q4: Can I use any strain of Burkholderia to produce this compound?

No, this compound production is specific to certain strains, with Burkholderia ambifaria being a known producer.[4] The genetic makeup of the strain, specifically the presence of the Cepacin biosynthetic gene cluster, is essential for its production.[3][5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected yield of this compound after extraction.

Possible Causes:

  • Suboptimal Culture Conditions: The growth conditions for Burkholderia ambifaria were not optimal for this compound production.

  • Inefficient Extraction: The solvent and method used for extraction were not suitable for isolating this compound.

  • Degradation During Extraction: The compound may have degraded due to exposure to heat, light, or inappropriate pH during the extraction process.

Troubleshooting Steps:

  • Optimize Culture Conditions:

    • Ensure the use of a suitable culture medium, such as BSM-G medium.[3]

    • Monitor and control the pH of the culture; a lower pH (around 5.0) may enhance production.[3]

    • Maintain a consistent incubation temperature and aeration.

  • Refine Extraction Protocol:

    • Use an appropriate solvent for extraction. Acetonitrile has been successfully used for extracting this compound.

    • Consider using techniques like solid-phase extraction for cleaner and more efficient isolation.[6]

    • Avoid excessive heat during solvent evaporation; use a rotary evaporator at a low temperature.[7]

  • Prevent Degradation:

    • Protect the sample from light throughout the extraction process.

    • Work quickly and keep samples on ice where possible to minimize enzymatic degradation.

Issue 2: High variability in bioactivity assay results.

Possible Causes:

  • Inconsistent Inoculum: The concentration of the test organism varies between experiments.[8]

  • Media and pH Variability: The composition and pH of the assay medium can affect the activity of this compound and the growth of the test organism.[9]

  • Compound Instability in Assay Medium: this compound may degrade in the assay medium over the course of the experiment.

  • Pipetting Errors: Inaccurate dilutions of this compound or dispensing of reagents.

Troubleshooting Steps:

  • Standardize Inoculum:

    • Prepare a fresh inoculum for each experiment and standardize its density using spectrophotometry (OD600).

  • Control Assay Conditions:

    • Use a consistent, standardized batch of growth medium for all assays.

    • Buffer the medium to maintain a stable pH throughout the experiment.

  • Assess Compound Stability:

    • Perform a time-course experiment to determine the stability of this compound in your assay medium.

  • Ensure Pipetting Accuracy:

    • Calibrate pipettes regularly.

    • Use fresh tips for each dilution and reagent.

Issue 3: Complete loss of this compound bioactivity.

Possible Causes:

  • Improper Storage: The compound has degraded due to incorrect storage conditions (e.g., exposure to light, moisture, or high temperatures).[1]

  • Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[1]

  • Contamination: The stock solution may be contaminated with microorganisms that degrade this compound.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Ensure that powdered this compound is stored at -20°C or -80°C in a desiccated, dark environment.

    • Stock solutions should be stored at -80°C.

  • Aliquot Stock Solutions:

    • Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.

  • Check for Contamination:

    • Plate a small amount of your stock solution on a nutrient-rich agar plate to check for microbial growth.

    • Filter-sterilize stock solutions if necessary.

Data Presentation

Compound Target Organism Minimum Inhibitory Concentration (MIC) Reference
This compoundStaphylococcus aureusGood activity[3]
This compoundGram-negative organismsMinimal activity[3]

Experimental Protocols

Protocol 1: Cultivation of Burkholderia ambifaria for this compound Production
  • Prepare BSM-G Medium: Prepare Burkholderia-selective medium supplemented with glycerol.

  • Inoculation: Inoculate the medium with a fresh culture of Burkholderia ambifaria.

  • Incubation: Incubate the culture at 30°C with shaking for optimal aeration. For enhanced this compound production, adjust the initial pH of the medium to 5.0.[3]

  • Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest the culture in the stationary phase for maximum metabolite production.

Protocol 2: Extraction of this compound
  • Cell Removal: Centrifuge the bacterial culture to pellet the cells. The supernatant can be used for extraction.

  • Solvent Extraction: Add an equal volume of acetonitrile to the supernatant.

  • Agitation: Shake the mixture vigorously for at least 2 hours to ensure thorough extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Solvent Evaporation: Carefully collect the organic phase and evaporate the solvent using a rotary evaporator under reduced pressure and at a low temperature.

  • Storage: Store the dried extract at -20°C or colder, protected from light.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare Stock Solution: Dissolve the extracted this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the serially diluted this compound.

  • Controls: Include positive controls (broth with inoculum, no this compound) and negative controls (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_production This compound Production cluster_testing Bioactivity Testing Culture Cultivation of B. ambifaria Extraction Extraction with Acetonitrile Culture->Extraction Harvest Purification Purification Extraction->Purification Crude Extract Assay Bioactivity Assay (e.g., MIC) Purification->Assay Purified this compound Analysis Data Analysis Assay->Analysis Results

Caption: A generalized workflow for the production and bioactivity testing of this compound.

troubleshooting_workflow cluster_production_issues Production/Extraction Issues cluster_storage_issues Storage Issues cluster_assay_issues Assay Issues Start Inconsistent Bioactivity CheckProduction Review Production & Extraction Protocol Start->CheckProduction CheckStorage Verify Storage Conditions Start->CheckStorage CheckAssay Examine Bioassay Protocol Start->CheckAssay CultureConditions Optimize Culture Conditions CheckProduction->CultureConditions ExtractionMethod Refine Extraction Method CheckProduction->ExtractionMethod Degradation Prevent Degradation CheckProduction->Degradation ImproperTemp Store at -80°C CheckStorage->ImproperTemp FreezeThaw Aliquot Stock Solutions CheckStorage->FreezeThaw Inoculum Standardize Inoculum CheckAssay->Inoculum Media Use Consistent Media CheckAssay->Media Pipetting Calibrate Pipettes CheckAssay->Pipetting

Caption: A troubleshooting decision tree for inconsistent this compound bioactivity.

signaling_pathway BGC Cepacin Biosynthetic Gene Cluster (BGC) Enzymes Biosynthetic Enzymes BGC->Enzymes Transcription & Translation CepacinA This compound Enzymes->CepacinA Precursors Precursor Molecules Precursors->CepacinA Enzymatic Synthesis

Caption: A simplified diagram of the biosynthetic origin of this compound.

References

Technical Support Center: Heterologous Expression of Cepacin A Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the heterologous expression of Cepacin A biosynthetic genes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the heterologous expression of the this compound biosynthetic gene cluster (BGC).

Q1: My heterologous host is not producing this compound. What are the common points of failure?

A1: Failure to produce this compound can stem from several factors. Consider the following troubleshooting steps:

  • Choice of Heterologous Host: The native producer of this compound is Burkholderia ambifaria.[1] Standard lab strains like E. coli may lack the necessary precursors for polyyne biosynthesis or struggle with the expression of high GC-content genes. A phylogenetically closer, non-pathogenic host such as Paraburkholderia phytofirmans has been shown to be a successful host for this compound production.[1][2]

  • Gene Cluster Integrity: The this compound BGC is approximately 13 kb.[1] It is crucial to ensure the entire gene cluster has been cloned without mutations. Sequencing the cloned BGC is highly recommended. The cluster consists of 13 biosynthetic genes organized in a single operon, and disruption of any of these can lead to loss of production.[1]

  • Promoter Activity: The native luxRI regulatory genes control the expression of the this compound BGC.[1] If you are using a non-native promoter, such as the arabinose-inducible pBAD promoter, ensure that the induction conditions are optimal for your chosen host.[1][2]

  • Codon Usage: Burkholderia species have a high GC content. If expressing in a host with a different codon bias, consider codon optimization of the biosynthetic genes to improve translation efficiency.

  • Precursor Availability: Polyyne biosynthesis requires specific fatty acid precursors. Your heterologous host may not produce these in sufficient quantities. Consider media optimization or metabolic engineering of the host to enhance precursor supply.

  • Toxicity of this compound: The produced secondary metabolite may be toxic to the heterologous host, leading to growth inhibition and reduced yields. If you observe poor growth after induction, consider using a weaker promoter or a lower inducer concentration to reduce the metabolic burden.

Q2: I am having difficulty cloning the 13 kb this compound gene cluster. What is a reliable method?

A2: Cloning large BGCs can be challenging. A successful strategy for the 13 kb this compound BGC is to amplify it as three smaller, overlapping fragments by PCR. These fragments can then be assembled in a shuttle vector using in vivo homologous recombination in Saccharomyces cerevisiae (yeast).[1][2][3] This method is often more efficient and sequence-accurate than traditional restriction-ligation cloning for large DNA fragments.

Q3: What is a suitable vector and promoter system for expressing the this compound BGC in Paraburkholderia?

A3: The yeast-adapted Burkholderia-Escherichia shuttle vector, pMLBAD_yeast , has been used successfully.[1][2] This vector contains a yeast replication origin (2μ) and a URA3 selection marker for assembly in yeast, and can be mobilized into Burkholderia and Paraburkholderia species. For controlled expression, the arabinose-inducible pBAD promoter is a good choice, as it allows for tunable expression of the downstream gene cluster.[1][2][3]

Q4: My Paraburkholderia phytofirmans culture shows bioactivity, but the yield of this compound is low. How can I optimize production?

A4: Low yield is a common challenge. Optimization can be approached from several angles:

  • Media Composition: The production of polyynes by heterologous hosts is highly dependent on the culture medium. Experiment with different media formulations. For instance, production of a similar polyyne, caryoynencin, was significantly lower in BSM-G medium compared to a biomimetic PEM medium in heterologous hosts.

  • Induction Conditions: If using an inducible promoter like pBAD, optimize the inducer concentration (e.g., L-arabinose) and the time of induction. High levels of induction are not always optimal, as they can lead to metabolic burden and the formation of inclusion bodies.

  • Growth Temperature: Paraburkholderia species often have an optimal growth temperature for secondary metabolite production that may differ from their optimal growth temperature for biomass accumulation. Test a range of temperatures (e.g., 22°C to 30°C).

  • Aeration and pH: Ensure adequate aeration and maintain a stable pH in your culture, as these parameters can significantly influence secondary metabolism.

Q5: How do I confirm that my heterologous host is producing this compound?

A5: Confirmation of this compound production should be done using a combination of bioassays and analytical chemistry.

  • Bioassays: Perform overlay assays with a susceptible indicator strain, such as Staphylococcus aureus, to detect antimicrobial activity.[3]

  • LC-MS Analysis: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the retention time and mass spectrum of a peak from your extract with that of an authentic this compound standard. The major peak corresponding to this compound should be detectable in the recombinant strain but absent in the empty vector control.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the heterologous expression of the this compound BGC. Note that absolute production titers in heterologous hosts are often not published or can be highly variable.

ParameterValueSource OrganismHeterologous HostVectorPromoterReference
This compound BGC Size ~13 kbBurkholderia ambifaria BCC0191N/AN/AN/A[1]
Number of Genes in BGC 13Burkholderia ambifariaN/AN/AN/A[1]
Cloning Strategy 3 overlapping PCR fragmentsBurkholderia ambifariaS. cerevisiae (for assembly)pMLBAD_yeastN/A[1][2]
Expression Host N/AN/AParaburkholderia phytofirmans PsJNpMLBAD_yeastpBAD (arabinose-inducible)[1][2]
Bioactivity Confirmation Zone of inhibition against S. aureusN/AP. phytofirmanspMLBAD_yeast_PbadceppBAD[3]

Experimental Protocols

Protocol 1: Cloning of the this compound BGC via Yeast Homologous Recombination

This protocol is adapted from the successful cloning strategy for the this compound BGC.[1][2]

1. Primer Design and PCR Amplification: a. Design primers to amplify the ~13 kb this compound BGC from B. ambifaria BCC0191 genomic DNA in three overlapping fragments (F1, F2, F3). b. Each primer pair should generate a PCR product of 4-5 kb. c. Introduce 40-50 bp overhangs at the ends of the amplicons that are homologous to the adjacent fragment and/or the linearized pMLBAD_yeast vector. d. Perform high-fidelity PCR to amplify the three fragments. e. Verify the size of the PCR products by gel electrophoresis.

2. Vector Preparation: a. Linearize the pMLBAD_yeast shuttle vector at the desired cloning site using a restriction enzyme. b. Purify the linearized vector using a PCR purification kit or gel extraction.

3. Yeast Transformation and Recombination: a. Co-transform the three purified PCR fragments and the linearized pMLBAD_yeast vector into competent S. cerevisiae spheroplasts. b. Plate the transformation mixture on selective medium lacking uracil (Ura-) to select for yeast that have taken up the re-circularized plasmid. c. Incubate at 30°C for 2-3 days until colonies appear.

4. Plasmid Rescue and Verification: a. Isolate plasmid DNA from several yeast colonies. b. Transform the rescued plasmids into a competent E. coli strain (e.g., DH5α) for amplification. c. Verify the correct assembly of the this compound BGC in the pMLBAD_yeast vector by restriction digest and Sanger sequencing.

Protocol 2: Heterologous Expression of this compound in Paraburkholderia phytofirmans**

1. Plasmid Mobilization: a. Introduce the verified pMLBAD_yeast_cepacin construct into P. phytofirmans PsJN via triparental mating or electroporation. b. Select for successful transconjugants on appropriate selective agar plates.

2. Starter Culture Preparation: a. Inoculate a single colony of the recombinant P. phytofirmans strain into a suitable liquid medium (e.g., LB or King's B) with the appropriate antibiotic for plasmid maintenance. b. Grow overnight at 28-30°C with shaking.

3. Expression Culture: a. Inoculate a larger volume of production medium with the overnight starter culture to a starting OD600 of ~0.1. b. Grow the culture at 28-30°C with vigorous shaking. c. When the culture reaches mid-log phase (OD600 ≈ 0.4-0.6), add L-arabinose to a final concentration of 0.1-0.2% (w/v) to induce expression from the pBAD promoter. d. Continue incubation for 24-48 hours.

4. Metabolite Extraction: a. Pellet the cells by centrifugation. b. Extract the supernatant and the cell pellet separately with an organic solvent such as ethyl acetate. c. Dry the organic extracts under reduced pressure.

5. Analysis: a. Re-dissolve the dried extracts in a suitable solvent (e.g., methanol). b. Analyze the extracts for the presence of this compound using LC-MS. c. Perform bioassays to confirm antimicrobial activity.

Visualizations

Experimental Workflow for Heterologous Expression of this compound BGC

experimental_workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_analysis Analysis gDNA B. ambifaria genomic DNA PCR PCR Amplification (3 overlapping fragments) gDNA->PCR Yeast Yeast Homologous Recombination PCR->Yeast Vector Linearized pMLBAD_yeast Vector Vector->Yeast Ecoli Plasmid Amplification in E. coli Yeast->Ecoli Pphyto Mobilization into P. phytofirmans Ecoli->Pphyto Induction Culture & Induction (L-arabinose) Pphyto->Induction Extraction Metabolite Extraction Induction->Extraction LCMS LC-MS Analysis Extraction->LCMS Bioassay Bioactivity Assay Extraction->Bioassay

Caption: Workflow for cloning and expressing the this compound BGC.

Regulation of the pBAD Promoter System

pBAD_regulation cluster_no_arabinose No Arabinose cluster_with_arabinose With Arabinose AraC_dimer AraC Dimer DNA_loop DNA Looping AraC_dimer->DNA_loop binds O2 & I1 sites AraC_active AraC Monomer pBAD_off pBAD Promoter (OFF) DNA_loop->pBAD_off blocks RNA Pol CepA_genes_off This compound BGC pBAD_off->CepA_genes_off Arabinose L-Arabinose Arabinose->AraC_active binds & activates pBAD_on pBAD Promoter (ON) AraC_active->pBAD_on binds I1 & I2 sites recruits RNA Pol Transcription Transcription pBAD_on->Transcription CepA_genes_on This compound BGC Transcription->CepA_genes_on

Caption: Control of the pBAD promoter by L-Arabinose and AraC.

References

Technical Support Center: Cepacin A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on performing bioassays with Cepacin A. It includes frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial activity?

This compound is an acetylenic antibiotic produced by bacteria of the Burkholderia genus, such as Burkholderia ambifaria and Burkholderia cepacia.[1][2] It has demonstrated good activity against staphylococci, with a reported Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL.[1] Its activity against streptococci and the majority of Gram-negative organisms is weaker, with MIC values ranging from 6.3 to over 50 µg/mL.[1] this compound is also a key metabolite in the biocontrol of Pythium ultimum, a plant pathogen that causes damping-off disease in crops.[3][4]

Q2: What are the known producing organisms of this compound?

This compound is produced by species within the Burkholderia cepacia complex (Bcc). Strains such as Burkholderia ambifaria BCC0191 and Burkholderia cepacia SC 11783 have been identified as producers of this compound.[1][2][3]

Q3: Are there any safety concerns when working with this compound-producing organisms?

Yes, the Burkholderia cepacia complex (Bcc) is a group of opportunistic human pathogens, particularly in individuals with cystic fibrosis. Therefore, appropriate biosafety precautions should be taken when culturing and handling these bacteria.

Q4: What are some common methods for conducting this compound bioassays?

Standard antimicrobial susceptibility testing methods can be adapted for this compound bioassays. These include:

  • Broth microdilution: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5]

  • Disk diffusion: To assess the zone of inhibition.[5]

  • TLC-bioautography: A technique to detect active compounds in extracts.[6]

Troubleshooting Guide

Issue 1: Inconsistent or No Antimicrobial Activity
Potential Cause Troubleshooting Step
Degradation of this compound This compound is a polyyne, a class of compounds that can be sensitive to light and temperature. Store stock solutions in the dark and at low temperatures. Prepare fresh working solutions for each experiment.
Incorrect Culture Medium The type of medium can significantly affect the observed antifungal activity. For instance, Sabouraud agar and an acidic minimal salts medium (BSM; pH 6) with 0.4% glycerol have been found suitable for studying the antagonistic activity of Burkholderia.[6]
Resistant Test Organism The antimicrobial spectrum of this compound is specific. It shows good activity against staphylococci but is less effective against streptococci and most Gram-negative bacteria.[1] Verify the susceptibility of your test strain.
Biofilm Formation by Test Organism Bacteria growing in biofilms can exhibit higher resistance to antimicrobial agents compared to their planktonic counterparts.[7] Consider using methods to quantify anti-biofilm activity if applicable.
Issue 2: Contamination of Cultures
Potential Cause Troubleshooting Step
Contamination from Burkholderia Culture When preparing this compound extracts from Burkholderia, ensure complete removal of bacterial cells through filtration (e.g., 0.22 µm filter) to avoid contamination of your bioassay.
General Aseptic Technique Review and reinforce sterile techniques during all stages of the bioassay, from media preparation to inoculation and plating.
Issue 3: Variability in Zone of Inhibition or MIC values
Potential Cause Troubleshooting Step
Inoculum Density The density of the microbial inoculum can impact the outcome of the bioassay. Standardize the inoculum using a spectrophotometer (e.g., to a specific optical density) or by colony counting.
Solvent Effects If dissolving this compound in a solvent (e.g., DMSO), ensure the final concentration of the solvent in the assay does not inhibit the growth of the test organism. Run a solvent-only control.
Uneven Diffusion in Agar For disk diffusion assays, ensure the agar has a uniform depth and that the disks are placed firmly on the surface to allow for even diffusion of the compound.

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate sterile broth medium to create a working solution.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test organism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism.

Data Presentation

Table 1: Example of MIC Data for this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.2
Streptococcus pyogenes50
Escherichia coli>50
Pseudomonas aeruginosa>50
Data is illustrative and based on reported activity.[1]

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Bioassay-Guided Fractionation cluster_purification Step 3: Purification and Identification cluster_bioassay Step 4: Bioassay of Pure Compound a Culture Burkholderia ambifaria b Solvent Extraction of Supernatant a->b c Crude Extract b->c d Chromatographic Separation (e.g., HPLC) c->d e Collect Fractions d->e f Screen Fractions for Antimicrobial Activity e->f g Identify Active Fractions f->g h Further Purification of Active Fractions g->h i Isolate Pure this compound h->i j Structural Elucidation (e.g., MS, NMR) i->j k Determine MIC/MBC of Pure this compound i->k

Caption: Workflow for Bioassay-Guided Isolation of this compound.

troubleshooting_flowchart start Inconsistent/No Activity in Bioassay q1 Is the test organism known to be susceptible? start->q1 a1_yes Verify strain identity and check for resistance development. q1->a1_yes Yes a1_no Select a susceptible control strain (e.g., S. aureus). q1->a1_no No q2 Are assay controls (positive/negative) behaving as expected? a1_yes->q2 a1_no->q2 q2->a2_yes Yes a2_no Troubleshoot assay setup: media, inoculum, incubation. q2->a2_no No q3 Is the this compound stock solution fresh and properly stored? a2_yes->q3 a3_yes Check for solvent interference with a solvent-only control. q3->a3_yes Yes a3_no Prepare fresh stock solution from powder. Store protected from light at low temperature. q3->a3_no No

Caption: Troubleshooting Flowchart for this compound Bioassays.

References

Technical Support Center: Mutagenesis of Cepacin A Producing Strains for Improved Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mutagenesis of Cepacin A producing strains, such as Burkholderia ambifaria and Burkholderia cepacia, to enhance production.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expectation for yield improvement of this compound using random mutagenesis?

While specific data for this compound is not extensively published, results from similar secondary metabolite enhancement studies in other bacteria can provide a general expectation. For instance, UV mutagenesis has been reported to lead to a three-fold increase in penicillin G acylase production in E. coli. In another example, a 36% increase in geldanamycin yield was achieved in Streptomyces geldanamycininus through UV mutagenesis of protoplasts. Therefore, a significant, multi-fold increase is a plausible, albeit optimistic, goal.

Q2: What are the most common methods for random mutagenesis to improve secondary metabolite production?

The most common and accessible methods for inducing random mutations in bacteria for the purpose of improving secondary metabolite yield are:

  • Ultraviolet (UV) Radiation: This is a widely used physical mutagen that is relatively easy to implement.

  • Chemical Mutagenesis: Agents like Ethyl Methane­sulfonate (EMS) and N-methyl-N'-nitro-N-nitrosoguanidine (NTG) are potent chemical mutagens that can induce a high frequency of mutations.

Q3: How can I screen for mutants with improved this compound yield?

A common and effective method is a bioassay-based overlay technique. This involves plating the mutagenized bacterial colonies and then overlaying the plate with a soft agar seeded with a this compound-sensitive indicator organism. Mutants producing higher levels of this compound will exhibit larger zones of inhibition.

Q4: Which indicator organisms are suitable for a this compound bioassay?

Based on known activity, suitable indicator organisms for screening this compound production include:

  • Staphylococcus aureus

  • Pythium ultimum[1]

Q5: How can I quantify the increase in this compound production in my mutants?

For accurate quantification, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the recommended method.[1] This allows for the separation and precise measurement of this compound concentration in culture extracts. Extracted ion chromatograms can be used to compare the relative abundance of this compound between the wild-type and mutant strains.[1]

Troubleshooting Guides

Problem 1: Low or no viable colonies after mutagenesis.
Possible Cause Troubleshooting Step
Overexposure to mutagen: The dose of UV radiation or concentration of the chemical mutagen was too high, leading to excessive cell death.Optimize Mutagen Exposure: Create a "kill curve" by exposing the wild-type strain to a range of mutagen doses (e.g., different UV exposure times or chemical concentrations). Aim for a survival rate of 1-5% to maximize the chances of isolating desired mutants.
Inadequate post-mutagenesis recovery: Cells may be too stressed to recover and form colonies immediately after treatment.Incorporate a Recovery Step: After mutagenesis, incubate the cells in a non-selective liquid medium for a few hours to allow for DNA repair and expression of mutated genes before plating on selective or screening media.
Poor quality of competent cells (if applicable): For mutagenesis techniques involving transformation, the competency of the cells is crucial.Verify Competent Cell Efficiency: Always include a positive control transformation with a known plasmid to ensure the competent cells are viable and efficient.
Problem 2: No mutants with increased zones of inhibition are found after screening.
Possible Cause Troubleshooting Step
Insufficient number of colonies screened: The frequency of beneficial mutations can be low, requiring a large number of colonies to be screened.Increase Screening Scale: Scale up the experiment to screen a larger population of mutants (thousands of colonies) to increase the probability of finding high-producing variants.
Inconsistent bioassay conditions: Variations in the overlay agar, indicator strain density, or incubation conditions can mask subtle differences in production.Standardize Bioassay Protocol: Ensure the overlay agar has a consistent depth, the indicator strain is in the logarithmic growth phase and at a uniform density, and incubation temperature and time are strictly controlled for all plates.
Instability of the high-producing phenotype: The mutation leading to increased production may be unstable or revert.Subculture and Re-screen: Streak out promising colonies for single-colony isolation and re-test their production phenotype to confirm stability.
Detection limit of the bioassay: The bioassay may not be sensitive enough to detect modest increases in production.Optimize Bioassay Sensitivity: Adjust the concentration of the indicator organism in the overlay. A lower concentration may allow for the visualization of smaller differences in inhibition zones.
Problem 3: Inconsistent or non-reproducible results in quantitative analysis (HPLC).
Possible Cause Troubleshooting Step
Variability in culture conditions: Small differences in media composition, aeration, or incubation time can significantly impact secondary metabolite production.Standardize Cultivation Protocol: Use the same batch of media, maintain consistent inoculum sizes, and ensure uniform aeration and incubation conditions for both wild-type and mutant strains.
Inefficient or inconsistent extraction of this compound: The method used to extract this compound from the culture may not be optimal or reproducible.Optimize and Validate Extraction Method: Experiment with different solvents and extraction times to maximize this compound recovery. Ensure the same extraction protocol is used for all samples.
Degradation of this compound: The compound may be unstable under certain storage or processing conditions.Assess Compound Stability: Analyze samples immediately after extraction or store them under conditions that minimize degradation (e.g., -20°C or -80°C). Include a known standard to monitor for degradation during analysis.

Data Presentation

Table 1: Example Data for UV Mutagenesis Optimization (Kill Curve)

UV Exposure Time (seconds)Average Viable ColoniesSurvival Rate (%)
0 (Control)250100%
1515060%
307530%
452510%
6052%
7510.4%

Table 2: Comparison of this compound Production in Wild-Type vs. Mutant Strains

StrainZone of Inhibition (mm)This compound Concentration (µg/mL) by HPLCFold Increase
Wild-Type15 ± 1.250 ± 4.5-
Mutant M-1216 ± 1.555 ± 5.11.1x
Mutant M-4525 ± 2.1120 ± 11.32.4x
Mutant M-7828 ± 2.5155 ± 14.83.1x

Experimental Protocols

Protocol 1: UV Mutagenesis of Burkholderia sp.
  • Preparation of Bacterial Suspension:

    • Inoculate a single colony of the this compound producing Burkholderia strain into 10 mL of a suitable liquid medium (e.g., Luria-Bertani broth).

    • Incubate overnight at the optimal growth temperature with shaking.

    • Harvest the cells by centrifugation and wash twice with sterile saline solution (0.85% NaCl).

    • Resuspend the cell pellet in sterile saline to an optical density (OD600) of approximately 1.0.

  • UV Exposure:

    • Transfer 5 mL of the bacterial suspension to a sterile petri dish (without the lid).

    • Place the petri dish on a shaker under a UV lamp (254 nm).

    • Expose the suspension to UV radiation for varying time intervals (e.g., 0, 15, 30, 45, 60, 75 seconds) to determine the optimal exposure time (aiming for 1-5% survival).

    • Immediately after exposure, keep the samples in the dark to prevent photoreactivation.

  • Post-UV Treatment and Plating:

    • Prepare serial dilutions of the irradiated cell suspension in sterile saline.

    • Plate 100 µL of appropriate dilutions onto solid growth medium.

    • Incubate the plates in the dark at the optimal growth temperature until colonies appear.

    • Calculate the survival rate for each exposure time to determine the optimal dose for the full-scale experiment.

Protocol 2: Screening for this compound Overproducers using Agar Overlay Bioassay
  • Plating of Mutagenized Cells:

    • Plate the mutagenized cell suspension (from an optimal UV dose) on solid growth medium to obtain 100-200 well-isolated colonies per plate.

    • Incubate the plates until colonies are well-formed.

  • Preparation of Indicator Strain:

    • Grow a culture of the indicator organism (Staphylococcus aureus or Pythium ultimum) in a suitable liquid medium to the mid-logarithmic phase.

    • Add a standardized amount of the indicator culture to molten soft agar (0.7% agar) kept at a temperature that is not lethal to the cells (e.g., 45-50°C).

  • Overlay and Incubation:

    • Pour a thin layer (e.g., 5 mL) of the seeded soft agar over the plates containing the mutant colonies.

    • Allow the overlay to solidify.

    • Incubate the plates at the optimal temperature for the indicator strain until a uniform lawn of growth is visible.

  • Identification of Overproducers:

    • Visually inspect the plates for colonies surrounded by a larger zone of inhibition compared to the wild-type control.

    • Select these colonies for further analysis.

Visualizations

Mutagenesis_Workflow cluster_prep Preparation cluster_mutagenesis Mutagenesis cluster_screening Screening cluster_analysis Analysis & Confirmation A Overnight Culture of This compound Producer B Harvest and Wash Cells A->B C Expose to Mutagen (e.g., UV Radiation) B->C D Plate for Single Colonies C->D E Agar Overlay with Indicator Strain D->E F Identify Colonies with Larger Inhibition Zones E->F G Isolate and Re-screen Potential Mutants F->G H Quantify this compound Yield (HPLC) G->H I High-Yield Mutant Confirmed H->I

Caption: Workflow for mutagenesis and screening of this compound overproducing strains.

Troubleshooting_Logic Start Start Mutagenesis Experiment Problem1 Low/No Viable Colonies? Start->Problem1 Solution1 Optimize Mutagen Dose (Kill Curve) Problem1->Solution1 Yes Problem2 No Overproducers Found? Problem1->Problem2 No Solution1->Start Re-run Solution2 Increase Screening Scale & Standardize Bioassay Problem2->Solution2 Yes Problem3 Inconsistent HPLC Results? Problem2->Problem3 No Solution2->Start Re-run Solution3 Standardize Culture & Extraction Protocols Problem3->Solution3 Yes Success Successful Isolation of High-Yield Mutant Problem3->Success No Solution3->Start Re-run

Caption: Troubleshooting logic for mutagenesis and screening experiments.

References

Validation & Comparative

Cepacin A: A Potential Biocontrol Agent Facing Established Antibiotics in the Fight Against Burkholderia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat multidrug-resistant pathogens like the Burkholderia cepacia complex (Bcc) is a critical endeavor. This guide provides a comparative overview of the efficacy of Cepacin A, a metabolite from Burkholderia ambifaria, against established antibiotics used to treat Bcc infections: ceftazidime, meropenem, minocycline, and trimethoprim-sulfamethoxazole. This comparison is based on available experimental data, with a clear delineation of the current knowledge gaps regarding this compound's clinical potential.

Infections with Burkholderia cepacia complex bacteria pose a significant therapeutic challenge, particularly in patients with cystic fibrosis, due to their high levels of intrinsic and acquired resistance to many antibiotics.[1] While several antibiotics are used in clinical practice, their efficacy can be unpredictable.[2][3][4] this compound, a natural product of Burkholderia ambifaria, has demonstrated antimicrobial properties, primarily in the context of biocontrol against plant pathogens.[5] However, its efficacy against clinical Bcc isolates remains largely unexplored in publicly available research.

In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
This compound 6.3 – >50 (Gram-negative organisms)[6]N/AN/AN/A
Ceftazidime 1 – >1283212823 - 91[2][4]
Meropenem 0.25 – >6483226 - 89.1[2][4]
Minocycline 1 – >3283238 - 90[4][7]
Trimethoprim-sulfamethoxazole ≤0.5 – >16>16>165 - 97[4][7]

Note: MIC values and susceptibility rates can vary significantly between studies, Bcc species, and geographical locations. The data presented is a synthesis from multiple sources to provide a general overview. N/A: Not Available from the reviewed sources.

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of in vitro efficacy of antibiotics against Burkholderia cepacia complex is typically performed following standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI Standard)

This method is considered the reference for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the Bcc isolate is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plate with Bacteria Inoculum->Inoculation Antibiotic Antibiotic Stock Solution SerialDilution Serial Dilution of Antibiotic in Microtiter Plate Antibiotic->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation ReadResults Visual Inspection for Bacterial Growth Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Fig. 1: Workflow for Broth Microdilution Susceptibility Testing.

Signaling Pathways: Unraveling the Mechanisms of Action

The precise signaling pathways in Burkholderia cepacia complex that are affected by this compound have not been elucidated. For the established antibiotics, their general mechanisms of action are known, although their specific interactions with Bcc signaling networks are a complex area of ongoing research.

  • Ceftazidime and Meropenem (β-lactams): These antibiotics inhibit the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis. This leads to cell lysis and death.

  • Minocycline (Tetracycline): This antibiotic inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.

  • Trimethoprim-sulfamethoxazole (Antifolates): This combination sequentially inhibits enzymes in the bacterial folic acid synthesis pathway, which is essential for the production of nucleotides and amino acids.

signaling_pathway cluster_antibiotics Antibiotics cluster_cellular_targets Cellular Targets in Burkholderia cluster_cellular_response Cellular Response Cepacin_A This compound (Target Unknown in Bcc) UnknownTarget Unknown Target(s) Cepacin_A->UnknownTarget Beta_Lactams Ceftazidime / Meropenem CellWall Peptidoglycan Synthesis (Cell Wall) Beta_Lactams->CellWall Tetracyclines Minocycline Ribosome 30S Ribosomal Subunit (Protein Synthesis) Tetracyclines->Ribosome Antifolates Trimethoprim- sulfamethoxazole Folate Folic Acid Synthesis Antifolates->Folate Inhibition Inhibition of Growth CellWall->Inhibition Ribosome->Inhibition Folate->Inhibition UnknownTarget->Inhibition CellDeath Cell Death Inhibition->CellDeath

Fig. 2: General Mechanisms of Action of Antibiotics against Burkholderia.

Conclusion and Future Directions

While ceftazidime, meropenem, minocycline, and trimethoprim-sulfamethoxazole remain important therapeutic options for Burkholderia cepacia complex infections, their efficacy is often limited by resistance. This compound has demonstrated antimicrobial activity, but its potential as a clinical therapeutic for Bcc infections is currently unknown due to a lack of specific efficacy data against clinical isolates.

Future research should focus on:

  • Determining the in vitro efficacy of purified this compound against a large and diverse panel of clinical Bcc isolates.

  • Investigating the mechanism of action of this compound in Burkholderia to identify its cellular target and potential resistance mechanisms.

  • Conducting in vivo studies in relevant animal models to assess the efficacy and safety of this compound for treating Bcc infections.

Such studies are essential to determine if this compound or its derivatives can be developed into a viable therapeutic agent to address the urgent need for new antibiotics against the highly resistant Burkholderia cepacia complex.

References

A Comparative Analysis of Cepacin A and Pyrrolnitrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of two potent antimicrobial compounds, Cepacin A and pyrrolnitrin, reveals distinct differences in their biosynthetic origins, mechanisms of action, and spectrum of activity. This guide provides a comprehensive overview of their characteristics, supported by quantitative data and detailed experimental protocols to aid researchers in drug development and antimicrobial studies.

Both this compound and pyrrolnitrin are natural products produced by soil bacteria, primarily belonging to the genus Burkholderia. They have garnered significant interest for their potential as therapeutic agents and biopesticides. While both exhibit strong antimicrobial properties, a closer examination reveals unique attributes that may dictate their specific applications.

At a Glance: Key Differences

FeatureThis compoundPyrrolnitrin
Primary Producing Organism Burkholderia cepacia complexPseudomonas fluorescens, Burkholderia spp.
Chemical Class PolyacetylenePhenylpyrrole derivative
Primary Mechanism of Action Inhibition of fatty acid biosynthesis (proposed)Disruption of the mitochondrial electron transport chain
Antimicrobial Spectrum Primarily Gram-positive bacteria, some Gram-negative bacteria and fungiBroad-spectrum antifungal and Gram-positive antibacterial

Antimicrobial Spectrum: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and pyrrolnitrin against a range of pathogenic microorganisms. The data highlights the potent anti-staphylococcal activity of this compound and the broad antifungal efficacy of pyrrolnitrin.

OrganismThis compound MIC (µg/mL)Pyrrolnitrin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.2[1]6.25 - 50[2]
Streptococcus spp.50[1]-
Gram-Negative Bacteria
Escherichia coli>50[1]-
Pseudomonas aeruginosa>50[1]-
Fungi
Candida albicans-10[2]
Aspergillus niger-12.5[2]
Trichophyton rubrum-1[2]
Pythium ultimumEffective (Zone of Inhibition)[3]-

Mechanism of Action: Distinct Cellular Targets

The antimicrobial effects of this compound and pyrrolnitrin stem from their interaction with different essential cellular processes.

Pyrrolnitrin acts by disrupting the mitochondrial electron transport chain, a fundamental process for cellular respiration and energy production in many organisms. It specifically inhibits the electron flow between dehydrogenases and cytochrome components.[4] At lower concentrations, it can also act as an uncoupler of oxidative phosphorylation.[5][6]

This compound's precise mechanism of action is not as well-elucidated. However, its biosynthesis from fatty acid precursors suggests a potential role in targeting fatty acid biosynthesis, a critical pathway for bacterial membrane formation. Further research is required to fully understand its molecular targets and the signaling pathways it affects.

Biosynthesis: Different Precursors, Shared Origins

Both compounds are secondary metabolites produced by Burkholderia species, yet their biosynthetic pathways are distinct.

Pyrrolnitrin biosynthesis is well-characterized and proceeds via the prnABCD gene cluster. The pathway begins with the amino acid L-tryptophan, which undergoes a series of enzymatic modifications, including chlorination and rearrangement, to form the final phenylpyrrole structure.

This compound biosynthesis is linked to a specific gene cluster containing genes for fatty acid desaturases and a beta-ketoacyl synthase.[3] This indicates that its synthesis originates from the fatty acid metabolic pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific microorganism, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][7][8]

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
  • Antimicrobial Agent: Stock solution of this compound or pyrrolnitrin of known concentration.
  • 96-well Microtiter Plates: Sterile, U- or flat-bottomed plates.
  • Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.

2. Serial Dilution of Antimicrobial Agent:

  • Dispense 50 µL of sterile growth medium into all wells of the 96-well plate.
  • Add 50 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This will result in a range of decreasing concentrations of the antimicrobial agent.

3. Inoculation:

  • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
  • Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).

4. Incubation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Visualizing the Pathways

Pyrrolnitrin Biosynthesis Pathway

Pyrrolnitrin_Biosynthesis L-Tryptophan L-Tryptophan 7-Chloro-L-tryptophan 7-Chloro-L-tryptophan L-Tryptophan->7-Chloro-L-tryptophan prnA (Tryptophan 7-halogenase) Monodechloroaminopyrrolnitrin Monodechloroaminopyrrolnitrin 7-Chloro-L-tryptophan->Monodechloroaminopyrrolnitrin prnB Aminopyrrolnitrin Aminopyrrolnitrin Monodechloroaminopyrrolnitrin->Aminopyrrolnitrin prnC Pyrrolnitrin Pyrrolnitrin Aminopyrrolnitrin->Pyrrolnitrin prnD (Oxidase)

Caption: Biosynthesis of pyrrolnitrin from L-tryptophan.

Pyrrolnitrin's Effect on the Electron Transport Chain

ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex I (NADH Dehydrogenase) Complex I (NADH Dehydrogenase) Coenzyme Q Coenzyme Q Complex I (NADH Dehydrogenase)->Coenzyme Q Complex II (Succinate Dehydrogenase) Complex II (Succinate Dehydrogenase) Complex II (Succinate Dehydrogenase)->Coenzyme Q Complex III (Cytochrome bc1) Complex III (Cytochrome bc1) Coenzyme Q->Complex III (Cytochrome bc1) Cytochrome c Cytochrome c Complex III (Cytochrome bc1)->Cytochrome c Complex IV (Cytochrome c oxidase) Complex IV (Cytochrome c oxidase) Cytochrome c->Complex IV (Cytochrome c oxidase) O2 O2 Complex IV (Cytochrome c oxidase)->O2 H2O H2O O2->H2O Pyrrolnitrin Pyrrolnitrin Pyrrolnitrin->Coenzyme Q Inhibits electron transfer

Caption: Pyrrolnitrin inhibits the mitochondrial electron transport chain.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare microbial inoculum (0.5 McFarland) Prepare microbial inoculum (0.5 McFarland) Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare microbial inoculum (0.5 McFarland)->Inoculate wells with microbial suspension Prepare antimicrobial stock solution Prepare antimicrobial stock solution Serial dilution of antimicrobial Serial dilution of antimicrobial Prepare antimicrobial stock solution->Serial dilution of antimicrobial Prepare 96-well plate with growth medium Prepare 96-well plate with growth medium Prepare 96-well plate with growth medium->Serial dilution of antimicrobial Serial dilution of antimicrobial->Inoculate wells with microbial suspension Incubate plate Incubate plate Inoculate wells with microbial suspension->Incubate plate Visually inspect for growth inhibition Visually inspect for growth inhibition Incubate plate->Visually inspect for growth inhibition Determine MIC Determine MIC Visually inspect for growth inhibition->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound and pyrrolnitrin represent two valuable natural products with distinct antimicrobial profiles. This compound's potent activity against Gram-positive bacteria, particularly staphylococci, makes it a promising candidate for further investigation as a targeted antibacterial agent. In contrast, pyrrolnitrin's broad-spectrum antifungal activity has already led to its use in agriculture. The detailed comparison and protocols provided in this guide are intended to facilitate further research into these compounds, ultimately contributing to the development of new and effective antimicrobial therapies.

References

Validating the In Vivo Efficacy of Cepacin A in Plant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Cepacin A, a promising biocontrol agent, against the common plant pathogen Pythium, with alternative chemical fungicides. The information is supported by experimental data to aid in the evaluation and potential application of this natural antimicrobial compound in agricultural and research settings.

Efficacy of this compound in Controlling Pythium Damping-Off

This compound, a metabolite produced by the bacterium Burkholderia ambifaria, has demonstrated significant in vivo efficacy in protecting plants against damping-off disease caused by Pythium ultimum.[1][2] The primary mechanism of action is understood to be antibiosis, where this compound directly inhibits the growth of the pathogen.[3]

A key study by Mullins et al. (2019) provided direct evidence of this compound's protective role by comparing a wild-type B. ambifaria strain (BCC0191), which produces this compound, to a mutant strain (BCC0191::ccnJ) deficient in this compound production. The experiment involved coating pea seeds (Pisum sativum) with these bacterial strains and planting them in soil infested with P. ultimum. The results, summarized in the table below, clearly indicate that the presence of this compound is critical for the biocontrol activity of B. ambifaria against Pythium damping-off.[1][4]

Table 1: In Vivo Efficacy of this compound-Producing B. ambifaria against Pythium Damping-Off in Pea Seedlings

TreatmentInoculum Dose (CFU/seed)Pea Seedling Survival (%)
B. ambifaria BCC0191 (Wild-Type)1 x 10⁷80
B. ambifaria BCC0191::ccnJ (this compound Mutant)1 x 10⁷20
Pathogen Control (No Bacteria)N/A<10

Source: Data adapted from Mullins et al. (2019).

Comparison with Alternative Chemical Fungicides

While direct comparative studies between purified this compound and chemical fungicides are limited, we can evaluate its potential by comparing the efficacy of its producing organism, B. ambifaria, with commonly used chemical treatments for Pythium control. The following table summarizes the efficacy of various chemical fungicides against Pythium species from several studies. It is important to note that these data were not generated in head-to-head trials with this compound, and efficacy can vary based on the specific Pythium species, host plant, and environmental conditions.

Table 2: Efficacy of Selected Chemical Fungicides against Pythium Species

Active IngredientTarget Pathogen(s)Host Plant(s)Efficacy (% Disease Reduction or Control)Reference(s)
MetalaxylPythium aphanidermatumChilliSignificant reduction in damping-off[5]
ThiramPythium aphanidermatumChilliSignificant reduction in plant mortality[5]
Carbendazim + MancozebPythium spp.Tomato, ChilliUp to 91% germination (Tomato), Lowest damping-off (Chilli)[6][7]
Fosetyl-AlPythium spp.VariousModerate control[7]
PropamocarbPythium aphanidermatumVariousVariable efficacy
EtridiazolePythium spp.VariousHigh efficacy

Experimental Protocols

In Vivo Biocontrol Assay for this compound Efficacy

This protocol is based on the methodology described by Mullins et al. (2019) for assessing the biocontrol potential of this compound-producing bacteria against Pythium damping-off.

1. Inoculum Preparation:

  • Culture wild-type B. ambifaria BCC0191 and the this compound-deficient mutant (BCC0191::ccnJ) in a suitable broth medium (e.g., Nutrient Broth) at 30°C with shaking for 48 hours.
  • Harvest bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/mL.

2. Seed Treatment:

  • Surface-sterilize pea seeds (Pisum sativum) using 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 5 minutes, and then rinse thoroughly with sterile distilled water.
  • Coat the sterile seeds with the bacterial suspensions (wild-type or mutant) at a rate of 1 x 10⁷ CFU per seed. A control group of seeds should be treated with sterile PBS.

3. Soil Infestation and Planting:

  • Prepare a non-sterile soil mix and infest it with a culture of Pythium ultimum. The inoculum density should be sufficient to cause significant damping-off in control plants.
  • Sow the treated and control seeds in pots containing the infested soil.

4. Incubation and Data Collection:

  • Maintain the pots in a controlled environment chamber with conditions conducive to pea germination and Pythium infection (e.g., 20-25°C, 16-hour photoperiod).
  • After 14 days, record the percentage of seedling survival for each treatment group. Survival is typically defined as the emergence of a healthy seedling with a developed stem and leaves.

Workflow for In Vivo Biocontrol Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_exp Experiment cluster_analysis Analysis Bact_Culture Bacterial Culture (WT & Mutant) Seed_Coating Seed Coating with Bacteria Bact_Culture->Seed_Coating Pathogen_Culture Pathogen Culture (Pythium ultimum) Soil_Infestation Soil Infestation with Pathogen Pathogen_Culture->Soil_Infestation Seed_Sterilization Seed Sterilization Seed_Sterilization->Seed_Coating Planting Planting of Treated Seeds Seed_Coating->Planting Soil_Infestation->Planting Incubation Incubation in Controlled Environment Planting->Incubation Data_Collection Data Collection (% Seedling Survival) Incubation->Data_Collection Comparison Comparison of Treatments Data_Collection->Comparison

Caption: Experimental workflow for the in vivo validation of this compound efficacy.

Postulated Signaling Pathways in Plant Defense

While direct studies on the specific signaling pathways in plants activated by purified this compound are not yet available, it is widely accepted that beneficial microbes can trigger a state of heightened immunity in plants known as Induced Systemic Resistance (ISR). This response is often mediated by the plant hormones jasmonic acid (JA) and ethylene (ET). It is hypothesized that upon recognition of B. ambifaria or its metabolites like this compound, the plant activates these signaling cascades, leading to the expression of defense-related genes and a broad-spectrum resistance to pathogens.

The interaction between the salicylic acid (SA) and jasmonic acid (JA) pathways is a crucial element of the plant's immune response.[8][9] Generally, SA is effective against biotrophic pathogens, while JA is primarily involved in defense against necrotrophic pathogens and herbivores.[9] The interaction between these two pathways is often antagonistic, allowing the plant to fine-tune its defense strategy based on the type of attacker.[8] The introduction of a biocontrol agent like B. ambifaria can modulate this delicate balance.

G cluster_pathogen Pathogen Attack cluster_biocontrol Biocontrol Agent cluster_plant_response Plant Response Pythium Pythium spp. Plant_Cell Plant Cell Pythium->Plant_Cell Infection CepacinA This compound (from B. ambifaria) CepacinA->Plant_Cell Recognition SA_Pathway Salicylic Acid (SA) Pathway Plant_Cell->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway Plant_Cell->JA_ET_Pathway SA_Pathway->JA_ET_Pathway Antagonistic Crosstalk Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes JA_ET_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) JA_ET_Pathway->ISR Defense_Genes->Pythium Inhibition ISR->Pythium Inhibition

Caption: Hypothesized plant defense signaling pathways activated by this compound.

Conclusion

The available evidence strongly supports the in vivo efficacy of this compound as a potent biocontrol agent against Pythium damping-off in plant models. Its performance, as demonstrated by the activity of the producing organism B. ambifaria, is comparable to that of some chemical fungicides. However, further research is needed to conduct direct comparative trials between purified this compound and standard chemical treatments to establish its relative efficacy more definitively. Additionally, elucidating the precise molecular interactions between this compound and plant signaling pathways will provide a deeper understanding of its mode of action and facilitate its development as a reliable and sustainable alternative to chemical pesticides.

References

A Comparative Guide to the Toxicity and Safety of Cepacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity and safety profile of Cepacin A against established anticancer agents. Due to the limited availability of direct toxicity data for this compound, this comparison incorporates qualitative safety concerns arising from its microbial origin alongside quantitative data for widely used chemotherapeutic drugs, cisplatin and doxorubicin, in the context of ovarian cancer.

Executive Summary

This compound, a metabolite from the bacterium Burkholderia ambifaria, has been investigated for its biopesticidal properties. While its potential as a therapeutic agent is an area of interest, a significant information gap exists regarding its safety and toxicity in preclinical and clinical settings. In contrast, cisplatin and doxorubicin, standard-of-care chemotherapeutics for ovarian cancer, have well-documented toxicity profiles. This guide highlights the critical need for comprehensive toxicological studies before this compound can be considered a viable candidate for drug development.

Comparative Toxicity Data

In contrast, extensive data is available for cisplatin and doxorubicin. The following table summarizes their cytotoxic activity against two common human ovarian adenocarcinoma cell lines, A2780 and SKOV-3.

CompoundCell LineIC50 (µM)Exposure TimeReference(s)
This compound N/AData not availableN/A
Gladiolin Ovarian Cancer Cell Line> 100Not Specified[1]
Cisplatin A27803.253 - 6.8424h - 48h[2][3]
SKOV-37.7 - 16.124h - 72h[4][5][6]
Doxorubicin A2780~0.12 (in A2780ADR)Not Specified[7]
SKOV-3Data varies72h[8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay type[5].

Safety Concerns Associated with Burkholderia-Derived Products

A significant safety consideration for this compound is its production by Burkholderia ambifaria, a member of the Burkholderia cepacia complex (BCC). BCC bacteria are known opportunistic pathogens, particularly in immunocompromised individuals and patients with cystic fibrosis[9][10]. The U.S. Food and Drug Administration (FDA) has issued warnings regarding the risk of BCC contamination in non-sterile, water-based drug products. This inherent risk associated with the source organism necessitates stringent purification and quality control measures for any potential therapeutic agent derived from Burkholderia.

Experimental Protocols for Toxicity and Safety Assessment

To thoroughly evaluate the safety profile of a novel compound like this compound, a battery of standardized toxicity studies is required. The following are detailed methodologies for key experiments based on internationally recognized guidelines.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a substance that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV-3) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The test compound (this compound) and control drugs (cisplatin, doxorubicin) are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dosing: A single dose of the test substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

Objective: To evaluate the sub-acute toxicity of a substance after repeated oral administration.

Methodology:

  • Animal Model: Typically, rats are used.

  • Dosing: The test substance is administered orally daily for 28 days at three or more dose levels. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.

  • Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined.

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

Objective: To assess the potential of a substance to induce gene mutations in mammalian cells.

Methodology:

  • Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y or Chinese hamster ovary (CHO) cells.

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Mutation Selection: After a suitable expression period, cells are cultured in a selective medium to detect mutant colonies.

  • Data Analysis: The mutant frequency is calculated and compared to the negative control to determine if the substance is mutagenic.

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the toxicological assessment process, the following diagrams illustrate key workflows and potential cellular pathways involved.

Experimental_Workflow_for_Toxicity_Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Genotoxicity Assay (Ames/MLA) Genotoxicity Assay (Ames/MLA) Cytotoxicity Assay (MTT)->Genotoxicity Assay (Ames/MLA) Positive Hit Mechanism of Action Mechanism of Action Genotoxicity Assay (Ames/MLA)->Mechanism of Action Further Investigation Acute Toxicity Acute Toxicity Mechanism of Action->Acute Toxicity Promising Candidate Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Safety Assessment Efficacy Studies Efficacy Studies Repeated Dose Toxicity->Efficacy Studies Preclinical Development Compound of Interest (this compound) Compound of Interest (this compound) Compound of Interest (this compound)->Cytotoxicity Assay (MTT) Initial Screening

Caption: A generalized workflow for the preclinical toxicity assessment of a novel compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Chemotherapeutic Agent\n(e.g., Cisplatin, Doxorubicin) Chemotherapeutic Agent (e.g., Cisplatin, Doxorubicin) Chemotherapeutic Agent\n(e.g., Cisplatin, Doxorubicin)->Death Receptors DNA Damage DNA Damage Chemotherapeutic Agent\n(e.g., Cisplatin, Doxorubicin)->DNA Damage DNA Damage->Mitochondria Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways induced by chemotherapeutic agents.

Conclusion

The current body of evidence is insufficient to make a conclusive determination on the toxicity and safety of this compound for therapeutic use. The primary safety concern stems from its origin in the Burkholderia cepacia complex. In stark contrast, established chemotherapeutic agents like cisplatin and doxorubicin have well-defined, albeit significant, toxicity profiles that are managed in clinical practice. For this compound to be considered a viable anticancer candidate, rigorous and systematic toxicological evaluation following standardized protocols is an essential and non-negotiable next step. This will be critical in establishing a risk-benefit profile and determining if its potential efficacy outweighs the inherent safety challenges.

References

A Comparative Guide to the Structure-Activity Relationship of Cepacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cepacin A and its related compounds, focusing on their structure-activity relationships (SAR). Due to a lack of extensive SAR studies directly on this compound analogs, this guide synthesizes available data on cepacins and related polyyne antibiotics to infer key structural determinants of bioactivity.

Introduction to this compound

This compound is a polyyne antibiotic produced by various species of Burkholderia.[1][2][3] It belongs to a class of natural products characterized by a series of conjugated triple bonds, an allene group, one or more epoxides, and a γ-lactone ring. This compound, along with its close analog cepacin B, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus species.[4][5] The biosynthetic gene cluster responsible for cepacin production has been identified in Burkholderia ambifaria, where it plays a role in the biocontrol of plant pathogens like Pythium.[6][7]

Comparative Biological Activity of Cepacins

The most direct structure-activity observation comes from the comparison of this compound and cepacin B. Cepacin B consistently exhibits greater potency against a broader range of bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Cepacin B

OrganismThis compound (µg/mL)Cepacin B (µg/mL)
Staphylococcus spp.0.2<0.05
Streptococcus spp.50Not explicitly stated, but implied to be more active than this compound
Gram-negative organisms6.3 to >500.1 to >50

Data sourced from Parker et al., 1984.[4][8]

The enhanced activity of Cepacin B suggests that the structural differences between the two molecules are critical for antibacterial potency. The key distinction lies in the presence of a second epoxide ring in cepacin B. This additional epoxide likely influences the molecule's conformation, reactivity, or interaction with its biological target.

Inferred Structure-Activity Relationships

While a systematic study of this compound analogs is not publicly available, we can infer potential SAR based on the known structures of cepacins and general knowledge of polyyne antibiotics.

  • Polyyne Chain : The conjugated system of triple and double bonds is crucial for the biological activity of this class of compounds. Modifications to the length or rigidity of this chain would likely impact antibacterial potency.

  • Allene Group : The allene is a unique functional group that imparts a specific three-dimensional geometry, which is likely important for target binding.

  • Epoxide Rings : As suggested by the difference in activity between this compound and B, the number and stereochemistry of the epoxide rings are critical determinants of potency. Epoxides are reactive electrophiles and could be involved in covalent modification of the biological target.

  • γ-Lactone Ring : This moiety may contribute to the overall shape and polarity of the molecule, influencing its solubility and ability to cross bacterial membranes.

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, many polyyne and polyene antibiotics are known to target the cell membrane. They can insert into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and cell death.

Based on this general understanding, a proposed signaling pathway for cepacin-induced cell death is presented below.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane_Interaction Interaction with Lipid Bilayer This compound->Membrane_Interaction 1. Binding Pore_Formation Membrane Disruption/ Pore Formation Membrane_Interaction->Pore_Formation 2. Insertion Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage 3. Efflux ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion 4. Energy Loss Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death 5. Apoptosis G Start Start Culture Culture Burkholderia ambifaria Start->Culture Extraction Solvent Extraction of Culture Broth Culture->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Data_Analysis Data Analysis and SAR Determination MIC_Assay->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of the Antibacterial Spectrum of Cepacin A and Cepacin B

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Potent Polyacetylene Antibiotics for Researchers, Scientists, and Drug Development Professionals

Cepacin A and Cepacin B, two polyacetylene antibiotics produced by Pseudomonas cepacia, exhibit distinct antibacterial profiles. This guide provides a comprehensive comparison of their in vitro activity, supported by available experimental data, to inform research and development efforts in the pursuit of novel antimicrobial agents. While both compounds demonstrate efficacy, particularly against Gram-positive bacteria, notable differences in their spectrum and potency exist, with Cepacin B showing broader and more potent activity against a range of clinically relevant pathogens.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and Cepacin B has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The available data, primarily from foundational studies, is summarized below.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Cepacin B MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusMultiple strains0.1 - 0.2[1]<0.05[1]
Streptococcus faecalis901150[1]--
Streptococcus agalactiae928750[1]--
Micrococcus luteus24950.2[1]3.13[1]
Gram-Negative Bacteria
Escherichia coli829450[1]0.78[1]
Escherichia coli108571.6[1]0.1[1]
Escherichia coli1089612.5[1]0.4[1]
Escherichia coli109096.3[1]0.2[1]
Klebsiella aerogenes10440--0.78[1]
Klebsiella pneumoniae9527----
Proteus mirabilis3855--6.3[1]
Proteus rettgeri8479>25[1]6.3[1]
Proteus vulgaris94161.6[1]<0.05[1]
Salmonella typhosa119525[1]0.4[1]
Shigella sonnei844950[1]0.8[1]
Enterobacter cloacae8236--25[1]
Enterobacter aerogenes10078--3.1[1]
Citrobacter freundii951850[1]0.8[1]
Serratia marcescens9783----
Pseudomonas aeruginosa9545----
Pseudomonas aeruginosa8329----
Acinetobacter calcoaceticus8333----

Note: "--" indicates that data was not available in the cited sources.

From the data, it is evident that Cepacin B possesses significantly greater potency against Staphylococcus aureus (MIC <0.05 µg/mL) compared to this compound (MIC 0.1-0.2 µg/mL).[1] Both compounds exhibit weak activity against the tested Streptococcus species.[1] Notably, Cepacin B demonstrates a markedly broader and more potent spectrum against Gram-negative bacteria, with MIC values substantially lower than those of this compound for species such as Escherichia coli, Proteus vulgaris, and Salmonella typhosa.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) for this compound and Cepacin B is typically performed using the broth microdilution method. This standard and widely accepted technique allows for the quantitative assessment of an antimicrobial agent's in vitro activity.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well microtiter plates are used.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
  • Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
  • Antimicrobial Stock Solutions: Stock solutions of this compound and Cepacin B are prepared in a suitable solvent and then serially diluted to the desired concentrations.

2. Assay Procedure:

  • A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plates containing the broth medium.
  • The standardized bacterial inoculum is added to each well, including a positive control well (containing no antibiotic) and a negative control well (containing uninoculated broth).
  • The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualization

Proposed Mechanism of Action for Polyacetylene Antibiotics

While the specific signaling pathways directly affected by this compound and Cepacin B have not been fully elucidated, the general mechanism of action for polyacetylene antibiotics involves the disruption of fundamental cellular processes. A key target is thought to be acetyl-CoA carboxylase, an essential enzyme in fatty acid biosynthesis. Inhibition of this enzyme would disrupt the integrity of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Cepacin Cepacin Acetyl_CoA_Carboxylase Acetyl_CoA_Carboxylase Cepacin->Acetyl_CoA_Carboxylase inhibits Fatty_Acid_Biosynthesis Fatty_Acid_Biosynthesis Acetyl_CoA_Carboxylase->Fatty_Acid_Biosynthesis required for Membrane_Integrity Membrane_Integrity Fatty_Acid_Biosynthesis->Membrane_Integrity maintains Cell_Death Cell_Death Membrane_Integrity->Cell_Death disruption leads to G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound/B in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Determining the Synergistic Potential of Cepacin A: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable gap in experimental data specifically detailing the synergistic effects of Cepacin A with other antimicrobial agents. While this compound, an acetylenic antibiotic produced by Burkholderia cepacia, has demonstrated activity against staphylococci and some Gram-negative organisms, its potential in combination therapies remains largely unexplored.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide the foundational experimental frameworks necessary to investigate and quantify the synergistic potential of this compound.

The primary methodologies for assessing antimicrobial synergy are the checkerboard assay and the time-kill curve analysis.[3][4] These techniques allow for the determination of how the combined effect of two antimicrobials compares to their individual activities.

Experimental Protocols for Synergy Testing

Detailed methodologies are crucial for obtaining reproducible and comparable data. Below are the standard protocols for the two most common in vitro synergy testing methods.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[5][6][7]

Objective: To determine if the combination of this compound and another antimicrobial agent is synergistic, additive, indifferent, or antagonistic.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at a concentration that is at least double the highest concentration to be tested.[6][7]

  • Microplate Setup: In a 96-well microtiter plate, dispense 50µl of Mueller-Hinton broth (or another appropriate broth) into each well.[6]

  • Serial Dilutions:

    • Create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial two-fold dilutions of the second antimicrobial along the y-axis (e.g., rows A-G).

    • Row H should contain the serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).[8]

    • Column 11 should contain the serial dilutions of the second antimicrobial alone to determine its MIC.[9]

    • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).[8][9]

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.[6]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[6]

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Agent B.[6][8]

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[6]

Time-Kill Curve Analysis

The time-kill curve assay is considered the gold standard for assessing the bactericidal activity of antimicrobial combinations over time.[3][4]

Objective: To determine the rate of bacterial killing by this compound in combination with another antimicrobial agent over a 24-hour period.

Methodology:

  • Preparation of Cultures: Grow the test organism to the logarithmic phase in a suitable broth.

  • Test Setup: Prepare tubes containing a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) and the antimicrobial agents at specific concentrations (often based on their MICs, such as 0.5x MIC, 1x MIC, or 2x MIC).[10] The following tubes are typically included:

    • Growth control (no drug)

    • This compound alone

    • Agent B alone

    • This compound + Agent B in combination

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube, perform serial dilutions, and plate onto agar to determine the viable bacterial count (CFU/mL).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the least active single agent.

Data Presentation: A Hypothetical Comparison

As no specific data exists for this compound, the following table illustrates how results from a checkerboard assay comparing this compound with various conventional antibiotics against Staphylococcus aureus could be presented.

Antimicrobial Agent MIC Alone (µg/mL) MIC in Combination with this compound (µg/mL) This compound MIC Alone (µg/mL) This compound MIC in Combination (µg/mL) FIC Index (FICI) Interpretation
Vancomycin 2.00.50.20.050.5Additive
Gentamicin 1.00.1250.20.050.375Synergy
Ciprofloxacin 0.50.250.20.11.0Indifference
Erythromycin 1.04.00.20.14.5Antagonism

Visualizing Experimental Workflows and Potential Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) A Prepare Bacterial Inoculum E Add Inoculum to Wells A->E B Prepare Antimicrobial Stock Solutions C Serial Dilution of This compound (X-axis) B->C D Serial Dilution of Agent B (Y-axis) B->D C->E D->E F Incubate (18-24h, 37°C) E->F G Read MICs F->G H Calculate FICI G->H I Interpret Results (Synergy, etc.) H->I

Caption: Workflow for the checkerboard antimicrobial synergy assay.

Time_Kill_Curve_Workflow cluster_tubes Incubation Tubes A Prepare Log-Phase Bacterial Culture B Growth Control A->B C This compound Alone A->C D Agent B Alone A->D E This compound + Agent B A->E F Sample at Time Points (0, 2, 4, 6, 24h) B->F C->F D->F E->F G Perform Serial Dilutions and Plate F->G H Incubate Plates (18-24h, 37°C) G->H I Count Colonies (CFU/mL) H->I J Plot Log10 CFU/mL vs. Time I->J K Analyze for Synergy J->K

Caption: Workflow for the time-kill curve bactericidal synergy assay.

Potential Mechanisms and Signaling Pathways for Synergy

While specific pathways for this compound are unknown, synergistic interactions often arise from complementary mechanisms of action.[11] Potential synergistic mechanisms that could be investigated for this compound combinations include:

  • Enhanced Drug Uptake: One agent may damage the bacterial cell wall or membrane, facilitating the entry of the second agent.

  • Inhibition of Resistance Mechanisms: One agent could inhibit an efflux pump or an enzyme (like beta-lactamase) that would otherwise neutralize the second agent.[12]

  • Sequential Pathway Inhibition: The two agents inhibit different steps in the same essential metabolic pathway.

  • Biofilm Disruption: One agent could break down the protective biofilm matrix, exposing bacteria to the second agent.[11]

Potential_Synergy_Mechanisms cluster_bacterium Bacterial Cell TargetA Metabolic Target A TargetB Metabolic Target B Efflux Efflux Pump AgentB Agent B Efflux->AgentB Expels CepacinA This compound CepacinA->TargetA Inhibits CepacinA->Efflux Inhibits AgentB->TargetB Inhibits CellWall Cell Wall/ Membrane AgentB->CellWall Damages CellWall->CepacinA Enhances Uptake

Caption: Potential mechanisms for antimicrobial synergy involving this compound.

Conclusion

The study of synergistic antimicrobial combinations is a critical area of research in the fight against multidrug-resistant pathogens. Although data on this compound is currently lacking, the established methodologies of checkerboard assays and time-kill curves provide a clear path forward for its investigation. By applying these rigorous protocols, researchers can generate the quantitative data needed to evaluate the potential of this compound as a component of future combination therapies, ultimately contributing to the development of novel treatment strategies for bacterial infections.

References

Evaluating the Biocontrol Potential of Cepacin A Against Soil-Borne Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cepacin A's biocontrol potential against a range of soil-borne plant pathogens. While research has primarily focused on its efficacy against Pythium ultimum, this document synthesizes available data and provides context for its potential activity against other significant pathogens like Rhizoctonia solani, Fusarium oxysporum, and Sclerotinia sclerotiorum. The information is intended to guide further research and development of this compound as a viable biocontrol agent.

Overview of this compound

This compound is a polyyne antibiotic produced by the bacterium Burkholderia ambifaria.[1][2] This class of compounds is known for its antifungal properties, often targeting the fungal cell membrane.[3][4][5] B. ambifaria itself is recognized for its ability to produce a variety of antimicrobial compounds, contributing to its broad biocontrol capabilities.[1][2][6]

Comparative Efficacy of this compound and Producing Organism

Direct comparative studies detailing the Minimum Inhibitory Concentration (MIC) of purified this compound against a wide array of soil-borne pathogens are limited in publicly available literature. However, studies on the antagonistic properties of Burkholderia species that produce a range of antifungal metabolites, including cepacins, provide valuable insights into its potential spectrum of activity.

Table 1: In Vitro Antagonistic Activity of Burkholderia Species (Producers of Cepacin and other Antifungal Metabolites) against Soil-Borne Pathogens

PathogenAntagonistic AgentObserved EffectCitation
Pythium ultimumBurkholderia ambifaria (producing this compound)Strong inhibition of mycelial growth.[1]
Rhizoctonia solaniBurkholderia cenocepaciaInhibition of mycelial growth.[7]
Rhizoctonia solaniBurkholderia contaminansAntagonistic activity confirmed in dual culture assays.[8]
Rhizoctonia solaniBurkholderia ambifaria XN08Inhibition ratio of 75.45%.[9]
Fusarium oxysporumBurkholderia ambifaria CF3Inhibition of mycelial growth.[10][11]
Fusarium oxysporum f. sp. cubenseBurkholderia cepaciaInhibition of spore germination and mycelial growth.[12]
Sclerotinia sclerotiorumBurkholderia gladioli pv. agaricicolaAntifungal activity observed.[13]

Note: The data above primarily reflects the activity of the whole organism, which may produce multiple antifungal compounds. Further studies with purified this compound are required to delineate its specific contribution to the observed antagonism.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for determining the MIC of antifungal agents.[14][15][16]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various soil-borne pathogens.

Materials:

  • Purified this compound

  • Target fungal pathogens (Rhizoctonia solani, Fusarium oxysporum, Sclerotinia sclerotiorum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Inoculum Preparation:

    • Grow fungal pathogens on Potato Dextrose Agar (PDA) plates until sufficient sporulation or mycelial growth is observed.

    • For spore-producing fungi (Fusarium), flood the plate with sterile saline containing 0.05% Tween 80 and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth.

    • For non-sporulating fungi (Rhizoctonia, Sclerotinia), a mycelial suspension can be prepared by homogenizing a small piece of agar from an actively growing culture in sterile broth.

    • Adjust the spore or mycelial fragment concentration to approximately 1-5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include positive controls (fungal inoculum in broth without this compound) and negative controls (broth only).

    • Incubate the plates at an optimal temperature for each pathogen (typically 25-28°C) for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. Growth can be assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).

Greenhouse Biocontrol Assay for Damping-Off

This protocol is a generalized method for assessing the efficacy of biocontrol agents against damping-off diseases in a greenhouse setting.[17][18]

Objective: To evaluate the ability of this compound or a this compound-producing Burkholderia ambifaria strain to protect seedlings from damping-off caused by soil-borne pathogens.

Materials:

  • Pathogen inoculum (e.g., Pythium ultimum, Rhizoctonia solani) grown on a suitable substrate (e.g., sand-cornmeal mixture).

  • This compound solution or a suspension of Burkholderia ambifaria.

  • Susceptible host plant seeds (e.g., cucumber, bean).

  • Sterilized potting mix.

  • Pots or seedling trays.

Procedure:

  • Inoculum Preparation:

    • Grow the pathogen on a sterilized substrate (e.g., autoclaved sand-cornmeal mixture) for 2-3 weeks to allow for thorough colonization.

  • Soil Infestation:

    • Incorporate the pathogen inoculum into the sterilized potting mix at a predetermined concentration known to cause significant disease (e.g., 1-5% w/w).

  • Treatment Application:

    • Seed Treatment: Coat seeds with a solution of this compound or a cell suspension of B. ambifaria. A sticker agent may be used to ensure adherence.

    • Soil Drench: Drench the pathogen-infested soil with a solution of this compound or a cell suspension of B. ambifaria before or at the time of sowing.

  • Sowing and Incubation:

    • Sow the treated and untreated (control) seeds in the respective pots.

    • Maintain the pots in a greenhouse under conditions favorable for both plant growth and disease development (e.g., high humidity, moderate temperature).

  • Data Collection:

    • Record seedling emergence daily.

    • Assess disease incidence and severity at regular intervals (e.g., 7, 14, and 21 days after sowing). Disease parameters can include pre- and post-emergence damping-off, root rot severity, and plant biomass (shoot and root dry weight).

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Mode of Action and Signaling Pathways

Proposed Mode of Action of this compound

As a polyyne antibiotic, this compound is presumed to interact with ergosterol, a primary sterol component of fungal cell membranes. This interaction can lead to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential cellular components, ultimately leading to fungal cell death.[4][5][19]

CepacinA This compound Ergosterol Ergosterol in Fungal Cell Membrane CepacinA->Ergosterol Binds to Pore Membrane Pore/ Channel Formation Ergosterol->Pore Induces Leakage Leakage of Cellular Components (Ions, etc.) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Proposed mode of action of this compound on fungal cells.

Generalized Plant Defense Signaling Induced by Biocontrol Agents

The application of biocontrol agents like Burkholderia ambifaria can induce systemic resistance (ISR) in plants, priming them for a more robust defense response upon pathogen attack. This response involves a complex network of signaling pathways, primarily mediated by the plant hormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).

cluster_plant Plant Cell MAMPs Microbe-Associated Molecular Patterns (MAMPs) (e.g., from B. ambifaria) PRRs Pattern Recognition Receptors (PRRs) MAMPs->PRRs Recognized by ROS Reactive Oxygen Species (ROS) Burst PRRs->ROS Triggers SA Salicylic Acid (SA) Pathway PRRs->SA Activates JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway PRRs->JA_ET Activates ROS->SA ROS->JA_ET DefenseGenes Activation of Defense-Related Genes (e.g., PR proteins) SA->DefenseGenes JA_ET->DefenseGenes ISR Induced Systemic Resistance (ISR) DefenseGenes->ISR

Generalized plant defense signaling pathways induced by biocontrol agents.

Conclusion and Future Directions

This compound, produced by Burkholderia ambifaria, demonstrates significant potential as a biocontrol agent, particularly against oomycete pathogens like Pythium ultimum. While direct comparative data against a broader range of soil-borne fungal pathogens is currently limited, the known antifungal activity of its producing organism suggests a wider spectrum of efficacy.

To fully evaluate the biocontrol potential of this compound, future research should focus on:

  • Determining the MIC values of purified this compound against a comprehensive panel of economically important soil-borne pathogens, including various species of Rhizoctonia, Fusarium, and Sclerotinia.

  • Conducting comparative efficacy studies of this compound against currently used chemical fungicides and other commercial biocontrol agents in both in vitro and in planta assays.

  • Elucidating the specific signaling pathways in plants that are activated by this compound to understand its role in inducing systemic resistance.

  • Optimizing formulation and delivery methods for this compound to enhance its stability and efficacy in field conditions.

By addressing these research gaps, a clearer picture of this compound's utility as a sustainable and effective tool for plant disease management can be established.

References

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